Propargyl-PEG4-Br
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITLDNUKJCDASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275688 | |
| Record name | 1-Bromo-3,6,9,12-tetraoxapentadec-14-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308299-09-3 | |
| Record name | 1-Bromo-3,6,9,12-tetraoxapentadec-14-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308299-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3,6,9,12-tetraoxapentadec-14-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Propargyl-PEG4-Br: Structure, Properties, and Applications
Propargyl-PEG4-Br is a heterobifunctional chemical linker integral to modern bioconjugation, drug delivery, and molecular biology.[1][2] Its unique structure, featuring three distinct chemical moieties, offers dual reactivity that enables the precise assembly of complex biomolecular architectures.[1] This guide provides a comprehensive overview of its structure, physicochemical properties, and core applications for researchers and professionals in drug development.
Core Chemical Structure
This compound is composed of three key functional components: a terminal propargyl group, a tetra-polyethylene glycol (PEG4) spacer, and a reactive bromide terminus.[1] This specific arrangement confers a versatile reactivity profile, making it a valuable tool for linking different molecular entities.
-
Propargyl Group (Alkyne): The terminal alkyne (C≡CH) is the reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] This reaction forms a highly stable triazole linkage with azide-containing molecules.[2][3]
-
Polyethylene Glycol (PEG4) Spacer: The PEG4 linker consists of four repeating ethylene glycol units. This hydrophilic spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into.[1][2] Furthermore, the PEG linker reduces steric hindrance between the conjugated molecules and can improve the pharmacokinetic properties of biotherapeutics.[1]
-
Bromide Group: The terminal bromide (-Br) atom serves as a reactive site for nucleophilic substitution reactions.[2][3] As a good leaving group, it readily reacts with nucleophiles such as amines, thiols, or alcohols, providing a second, orthogonal conjugation strategy.[3][4]
The systematic IUPAC name for this compound is 1-bromo-3,6,9,12-tetraoxapentadec-14-yne.[1][]
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. Values may vary slightly between suppliers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉BrO₄ | [3][][6] |
| Molecular Weight | 295.17 g/mol | [][6] |
| CAS Number | 1308299-09-3 | [3][6] |
| Purity | ≥95% - >98% | [3][6][7] |
| Appearance | Typically a solid or oil | |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [] |
| SMILES String | C#CCOCCOCCOCCOCCBr | [6] |
| Boiling Point (Predicted) | 334.3 ± 32.0 °C at 760 mmHg | [][8] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [][8] |
| Storage Conditions | -20°C for long-term storage, protected from light and moisture. | [1][3][] |
Key Reactivities and Experimental Workflow
The utility of this compound stems from its ability to undergo two distinct and orthogonal conjugation reactions. This dual functionality allows for the sequential or simultaneous attachment of different molecules.
Caption: Dual reactivity workflow of this compound.
Experimental Protocols:
Detailed experimental protocols are highly dependent on the specific substrates being conjugated. However, general methodologies for its two key reactions are outlined below.
A. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This protocol outlines a general procedure for conjugating this compound to an azide-containing biomolecule.
-
Reagent Preparation: Dissolve the azide-containing molecule and this compound separately in an appropriate aqueous buffer or a mixture of buffer and an organic solvent like DMSO or DMF to ensure solubility.[1]
-
Catalyst Preparation: Prepare fresh stock solutions of a copper (I) source (e.g., copper (II) sulfate with a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA or BTTAA).
-
Reaction: In a reaction vessel, add the azide-containing molecule. Subsequently, add the this compound solution. Initiate the reaction by adding the copper catalyst and ligand solution.
-
Incubation: Allow the reaction to proceed at room temperature with gentle stirring. Reaction times can range from 1 to 24 hours, depending on the reactivity of the substrates.
-
Purification: Upon completion, the resulting conjugate is typically purified using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or reversed-phase HPLC, to remove unreacted linker and catalyst.
B. Protocol for Nucleophilic Substitution This protocol provides a general method for conjugating this compound with a molecule containing a nucleophilic group (e.g., a primary amine).
-
Reagent Preparation: Dissolve the nucleophile-containing molecule (e.g., a protein or small molecule with an amine group) in a suitable aprotic solvent such as DMF or DMSO.[1] Dissolve this compound in the same solvent.
-
Reaction Setup: Add the this compound solution to the solution of the nucleophilic molecule. To facilitate the reaction and neutralize the HBr byproduct, a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is typically added.
-
Incubation: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. Progress can be monitored by techniques such as LC-MS or TLC.
-
Quenching and Work-up: Once the reaction is complete, it can be quenched by the addition of water or a buffer. The desired product is then isolated through extraction or precipitation.
-
Purification: Final purification is achieved through methods like flash column chromatography or preparative HPLC to yield the pure conjugate.
Applications in Drug Development and Research
The unique structure of this compound makes it a powerful tool in several advanced research areas.
-
Antibody-Drug Conjugates (ADCs): this compound serves as a non-cleavable linker for synthesizing ADCs.[8] One end can be attached to an antibody and the other to a cytotoxic drug, creating a targeted therapeutic agent.[8]
-
PROTACs: It is widely used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[8]
-
Bioconjugation and Probe Development: The linker is used to attach biomolecules to surfaces, nanoparticles, or fluorescent dyes for diagnostic and imaging applications.[1] Its dual reactivity allows for the construction of multifunctional probes.[1]
-
Organic Synthesis: It acts as a versatile intermediate for creating more complex and customized linkers for specific applications in medicinal chemistry and materials science.[1]
References
- 1. Propargyl-PEG4-bromide | CAS: 1308299-09-3 | AxisPharm [axispharm.com]
- 2. Propargyl-PEG4-Bromide - CD Bioparticles [cd-bioparticles.net]
- 3. Propargyl-PEG4-bromide, 1308299-09-3 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG-bromide | AxisPharm [axispharm.com]
- 6. chemscene.com [chemscene.com]
- 7. precisepeg.com [precisepeg.com]
- 8. This compound [chembk.com]
Propargyl-PEG4-Br: A Technical Guide to a Versatile Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, reactivity, and common applications of Propargyl-PEG4-Br, a heterobifunctional linker integral to advancements in bioconjugation, diagnostics, and targeted therapeutics. This document details the molecule's core characteristics, provides standardized experimental protocols for its principal reactions, and illustrates key workflows.
Core Chemical Properties
This compound is a versatile chemical tool featuring three key components: a terminal propargyl group for click chemistry, a hydrophilic four-unit polyethylene glycol (PEG) spacer, and a reactive bromo group for nucleophilic substitution.[1] The PEG spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, mitigating steric hindrance.[1]
Below is a summary of its key chemical and physical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉BrO₄ | [][3] |
| Molecular Weight | 295.17 g/mol | [] |
| CAS Number | 1308299-09-3 | [][3] |
| Purity | Typically ≥95% or ≥98% | [3] |
| Synonyms | Alkyne-PEG4-Br, 1-bromo-3,6,9,12-tetraoxapentadec-14-yne, 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne | |
| Solubility | Soluble in DMSO (e.g., at 10 mM) and other anhydrous organic solvents.[4] The PEG linker enhances solubility in aqueous media.[5] | [4][5] |
| Storage Conditions | Store at –20°C for long-term stability (months to years), protected from light and moisture.[4] May be stored at 4°C for short-term use (days to weeks).[4] | [4] |
| Predicted Boiling Point | 334.3 ± 32.0 °C | [6] |
| Predicted Density | 1.269 ± 0.06 g/cm³ | [6] |
Chemical Reactivity and Functional Roles
The dual functionality of this compound allows for a two-step, orthogonal conjugation strategy. The bromo and propargyl groups exhibit distinct reactivities, enabling sequential or selective reactions.
Bromo Group: Nucleophilic Substitution
The terminal bromide is a proficient leaving group, making it an excellent electrophile for SN2 nucleophilic substitution reactions.[3][5][7] This functionality is commonly exploited for covalent attachment to nucleophilic residues on biomolecules, such as the sulfhydryl group of cysteine or the amino group of lysine in proteins.[8] The reaction is typically performed under basic conditions (pH > 7.5) to ensure the deprotonation and therefore higher nucleophilicity of the target residue.[9]
A typical workflow for conjugating a biomolecule via the bromo group is illustrated below.
Caption: Workflow for biomolecule alkylation using this compound.
Propargyl Group: Copper-Catalyzed Click Chemistry
The terminal alkyne (propargyl group) is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][5] This reaction forms a highly stable, covalent triazole linkage with an azide-functionalized molecule.[3][8] The CuAAC reaction is renowned for its high efficiency, specificity, mild reaction conditions, and biocompatibility, making it ideal for complex biological applications.[4][10]
The general workflow for a CuAAC reaction is depicted below.
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
The following protocols are generalized methodologies for the two primary reactions involving this compound. Optimization may be required based on the specific substrates and experimental goals.
Protocol: Alkylation of a Cysteine-Containing Protein
This protocol describes the conjugation of this compound to a protein via a free sulfhydryl group on a cysteine residue.
Materials:
-
Protein with accessible cysteine residue(s)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-8.5
-
Anhydrous DMSO
-
Reducing Agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: DTT or L-cysteine
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation :
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If disulfide bonds need to be reduced to expose free cysteines, add TCEP to a final concentration of 5 mM and incubate for 30-60 minutes at 37°C.[11]
-
-
Linker Preparation : Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Alkylation Reaction :
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker over the protein. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light.[11]
-
-
Quenching : Add a quenching reagent (e.g., DTT to a final concentration of 20 mM) to consume any unreacted this compound.[11][12] Incubate for 15-30 minutes at room temperature.
-
Purification : Remove the excess linker and quenching reagent by SEC or dialysis against an appropriate buffer.
-
Characterization : Confirm the successful conjugation and determine the linker-to-protein ratio using techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS).
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of an azide-containing molecule to the propargyl-functionalized biomolecule from the previous step.
Materials:
-
Propargyl-functionalized biomolecule (from Protocol 3.1)
-
Azide-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
CuAAC Reaction Buffer: Sodium Phosphate buffer (100 mM, pH 7.4)[13]
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in ddH₂O)[6][13]
-
Copper(I)-stabilizing ligand stock solution (e.g., 50-250 mM THPTA in ddH₂O)[13]
-
Sodium Ascorbate stock solution (e.g., 100 mM in ddH₂O, freshly prepared)[6][13]
Procedure:
-
Reagent Preparation :
-
Reaction Setup :
-
In a microcentrifuge tube, combine the propargyl-functionalized biomolecule (e.g., to a final concentration of 10-50 µM) and the azide-containing molecule (typically 2-10 molar equivalents relative to the alkyne). Add reaction buffer to reach the desired volume.
-
Add the CuSO₄:Ligand premix to the reaction mixture. A final CuSO₄ concentration of 0.5-2 mM is a common starting point.[13]
-
-
Reaction Initiation :
-
Incubation : Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
Purification : Once the reaction is complete, the final conjugate can be purified using methods suitable for the biomolecule, such as SEC, affinity chromatography (if applicable), or dialysis.
Applications in Research and Development
The unique structure of this compound makes it a valuable tool in several advanced scientific fields:
-
PROTAC Development : It serves as a PEG-based linker for synthesizing Proteolysis-Targeting Chimeras (PROTACs). One end can be attached to a protein-of-interest (POI) ligand and the other to an E3 ligase ligand, facilitating targeted protein degradation.
-
Antibody-Drug Conjugates (ADCs) : The molecule is used as a non-cleavable linker in the synthesis of ADCs, connecting a cytotoxic drug to a monoclonal antibody for targeted cancer therapy.
-
Bioconjugation and Probe Development : It is widely used to link biomolecules together, such as proteins, peptides, or nucleic acids.[8] This is essential for creating multifunctional probes for diagnostics and imaging applications.
-
Organic Synthesis : It acts as a versatile intermediate for designing more complex or custom linkers for specific applications in drug delivery and material science.
References
- 1. Propargyl-PEG4-bromide | CAS: 1308299-09-3 | AxisPharm [axispharm.com]
- 3. Propargyl-PEG4-bromide, 1308299-09-3 | BroadPharm [broadpharm.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. Propargyl-PEG4-bromide - Creative Biolabs [creative-biolabs.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Propargyl-PEG-bromide | AxisPharm [axispharm.com]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. static.igem.wiki [static.igem.wiki]
An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG4-Br in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Propargyl-PEG4-Br is a heterobifunctional crosslinker designed for two-step sequential bioconjugation. It incorporates three key chemical features: a reactive bromide group for initial protein modification, a terminal propargyl (alkyne) group for subsequent bioorthogonal "click" chemistry, and a hydrophilic four-unit polyethylene glycol (PEG4) spacer. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its use, and a summary of relevant quantitative data to aid in the design and execution of bioconjugation strategies for drug development and research applications.
Core Mechanism of Action
The functionality of this compound is predicated on a two-stage reaction mechanism. The first stage involves the alkylation of a nucleophilic amino acid residue on a biomolecule, followed by a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Stage 1: Nucleophilic Alkylation
The primary reaction initiates with the bromide atom, which serves as an excellent leaving group. The carbon atom adjacent to the bromide is electrophilic and is susceptible to nucleophilic attack from specific amino acid side chains on a protein or other biomolecule. The most common targets are the thiol groups of cysteine residues due to their high nucleophilicity, particularly at physiological or slightly basic pH. Other potential, though typically less reactive, nucleophiles include the epsilon-amino group of lysine and the N-terminal alpha-amino group. This SN2 reaction results in the formation of a stable thioether or amine bond, thereby covalently attaching the propargyl-PEG4 moiety to the biomolecule.[1][2][3]
Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the biomolecule is "propargylated," the terminal alkyne group is available for the second stage of the conjugation. This involves the CuAAC "click" reaction, a bioorthogonal ligation that is highly specific and efficient. In the presence of a copper(I) catalyst, the propargyl group reacts with an azide-functionalized molecule (e.g., a fluorescent dye, a cytotoxic drug, or another biomolecule) to form a stable 1,4-disubstituted triazole linkage.[4] This reaction is known for its high yields, tolerance of a wide range of functional groups, and favorable kinetics in aqueous environments.
The hydrophilic PEG4 spacer plays a crucial role by enhancing the aqueous solubility of the linker and the final conjugate, reducing the potential for aggregation, and providing a flexible spacer arm that minimizes steric hindrance during the two conjugation steps.[1]
Below is a diagram illustrating the sequential mechanism of action.
Quantitative Data
Table 1: Reactivity and Efficiency of Alkylation
| Parameter | Cysteine (Thiol) | Lysine (Amine) | Notes | Reference |
| Relative Reactivity | High | Moderate to Low | Thiolates (R-S⁻) are significantly more nucleophilic than primary amines at neutral to slightly basic pH. | [5] |
| Optimal pH | 7.0 - 8.5 | 8.0 - 9.5 | Reaction with thiols is faster at pH values where the thiol group is deprotonated. Lysine reactivity increases with pH as the amine becomes deprotonated. | General Knowledge |
| Typical Molar Excess | 5-20 fold excess of linker | 20-100 fold excess of linker | Higher excess is needed for less reactive residues to drive the reaction to completion. | General Knowledge |
| Alkylation Efficiency | > 90% (with reduced Cys) | Variable (5-50%) | Efficiency is highly dependent on solvent accessibility and local pKa of the residue. Cysteine alkylation is generally more specific and efficient. | [6] |
Table 2: Kinetics and Yield of CuAAC Reaction
| Parameter | Value | Conditions | Reference |
| Reaction Time | 0.5 - 4 hours | Room temperature, aqueous buffer | General Knowledge |
| Typical Yield | > 95% | Optimized conditions with appropriate ligands | General Knowledge |
| Catalyst Concentration | 50 - 250 µM | Copper(I) source with a reducing agent (e.g., sodium ascorbate) | General Knowledge |
| Ligand Concentration | 5-fold excess to Copper | Ligands like THPTA or BTTAA are used to stabilize Cu(I) and accelerate the reaction. | General Knowledge |
Experimental Protocols
The following protocols provide a general framework for the two-stage bioconjugation using this compound. Optimization will be required for specific biomolecules and applications.
Protocol 1: Site-Specific Alkylation of a Cysteine-Containing Protein
This protocol is designed for a protein where cysteine residues are the intended target for modification. For antibodies, this often requires the initial reduction of interchain disulfide bonds.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound, dissolved in a compatible organic solvent (e.g., DMSO) to make a 10-100 mM stock solution.
-
Reducing agent (if required, e.g., TCEP or DTT), 10 mM stock in water.
-
Quenching reagent (e.g., L-cysteine or N-acetylcysteine), 100 mM stock in water.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Methodology:
-
(Optional) Protein Reduction: If targeting cysteines involved in disulfide bonds (common in antibodies), add a 2-5 molar excess of TCEP to the protein solution. Incubate at 37°C for 60-90 minutes.
-
Buffer Exchange: Immediately after reduction, remove excess TCEP by buffer exchange into a degassed reaction buffer (e.g., PBS, pH 7.2-7.5) using a desalting column.
-
Alkylation Reaction: Add a 10-20 molar excess of the this compound stock solution to the reduced and buffer-exchanged protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C overnight, with gentle mixing. Protect from light if working with light-sensitive molecules.
-
Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-2 mM to react with any excess this compound. Incubate for 15-30 minutes.
-
Purification: Remove excess reagents and byproducts by buffer exchange or size-exclusion chromatography. The resulting propargyl-modified protein is now ready for the CuAAC reaction.
-
Characterization: Confirm modification using techniques like MALDI-TOF or ESI-MS to observe the mass shift corresponding to the addition of the propargyl-PEG4 moiety.
Protocol 2: CuAAC "Click" Reaction
Materials:
-
Propargyl-modified protein from Protocol 1.
-
Azide-functionalized molecule of interest (e.g., azide-drug), 10 mM stock in DMSO or water.
-
Copper(II) Sulfate (CuSO₄), 20 mM stock in water.
-
Sodium Ascorbate, 100 mM stock in water (prepare fresh).
-
Copper-stabilizing ligand (e.g., THPTA), 50 mM stock in water.
Methodology:
-
Prepare Reagents: In a microcentrifuge tube, combine the propargyl-modified protein and a 3-5 molar excess of the azide-functionalized molecule. Adjust the volume with reaction buffer (e.g., PBS).
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock and the ligand stock in a 1:5 ratio. For example, mix 5 µL of 20 mM CuSO₄ with 25 µL of 50 mM THPTA.
-
Initiate Reaction: Add the catalyst premix to the protein/azide mixture to a final copper concentration of 100-250 µM.
-
Add Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final bioconjugate using size-exclusion chromatography, dialysis, or tangential flow filtration to remove the catalyst, excess reagents, and byproducts.
-
Characterization: Analyze the final conjugate by SDS-PAGE (to observe mobility shifts), UV-Vis spectroscopy (if the payload is a dye), and mass spectrometry to confirm the final molecular weight and determine the drug-to-antibody ratio (DAR).
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from protein preparation to final conjugate characterization.
Application in a Signaling Pathway: Antibody-Drug Conjugate (ADC) Action
Bioconjugates created using this compound are frequently used in targeted therapies, such as ADCs for cancer treatment. The following diagram illustrates the mechanism of action of a hypothetical ADC targeting a cancer cell.
References
- 1. Propargyl-PEG4-bromide - Creative Biolabs [creative-biolabs.com]
- 2. Propargyl-PEG4-bromide, 1308299-09-3 | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG-bromide | AxisPharm [axispharm.com]
- 4. Propargyl-PEG4-Bromide - CD Bioparticles [cd-bioparticles.net]
- 5. mdpi.com [mdpi.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG4-Br: A Comprehensive Technical Guide to Solubility for Researchers and Drug Development Professionals
An In-depth Examination of the Solubility Characteristics of a Versatile Heterobifunctional Linker in Aqueous and Organic Media
Propargyl-PEG4-Br is a heterobifunctional chemical linker integral to advancements in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal alkyne (propargyl group), a tetraethylene glycol (PEG4) spacer, and a reactive bromide, allows for precise covalent attachment of molecules through distinct chemical reactions. The PEG4 spacer is a key structural feature designed to enhance the solubility of the molecule and the resulting conjugates. This guide provides a detailed overview of the solubility of this compound in various solvents, outlines experimental protocols for solubility determination, and illustrates its application in key scientific workflows.
Physicochemical Properties
This compound, with a molecular weight of 295.17 g/mol , possesses a calculated LogP of 1.0809, suggesting a degree of lipophilicity that complements the hydrophilicity imparted by the PEG4 spacer. This amphiphilic nature is central to its solubility profile.
Solubility Profile
The solubility of this compound is a critical parameter for its effective use in various experimental settings. The presence of the hydrophilic PEG4 chain generally confers good solubility in aqueous solutions and polar organic solvents.[1] Conversely, the propargyl and brominated alkyl groups contribute to its solubility in certain organic solvents.
Quantitative Solubility Data
While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published, available information and data for structurally similar compounds provide a strong indication of its solubility profile.
| Solvent | Type | Known/Expected Solubility | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 10 mM | |
| Dimethylformamide (DMF) | Aprotic Polar | Soluble (often used as a reaction solvent) | [2] |
| Water & Aqueous Buffers (e.g., PBS) | Protic Polar | Expected to be soluble | [1] |
| Dichloromethane (DCM) | Aprotic | Soluble | [3] |
| Chloroform | Aprotic | Soluble | |
| Methanol | Protic Polar | Soluble | |
| Ethanol | Protic Polar | Soluble | [1] |
| Acetonitrile | Aprotic Polar | Soluble | [1] |
| Toluene | Non-polar | Less soluble | |
| Diethyl Ether | Non-polar | Not soluble |
Note: "Soluble" and "Less soluble" are qualitative descriptors based on general characteristics of PEGylated compounds. Quantitative values should be determined empirically for specific applications.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in a specific solvent for a given application, a standardized experimental protocol is recommended. The shake-flask method is a reliable and widely used technique for determining equilibrium solubility.
Shake-Flask Method for Solubility Determination
Objective: To determine the saturation solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, PBS, ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a chemically inert syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Data Reporting: Express the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.
Applications and Experimental Workflows
The dual functionality of this compound makes it a valuable tool in creating complex biomolecular architectures. Its primary applications are in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and as a linker in the synthesis of antibody-drug conjugates (ADCs).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
This compound serves as the alkyne-containing component in CuAAC reactions, enabling the stable ligation to azide-modified molecules.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
In ADC synthesis, this compound can be used to link a cytotoxic drug to an antibody. This can be a multi-step process where the linker is first attached to either the drug or the antibody before conjugation to the other component.
Conclusion
This compound exhibits a versatile solubility profile, with good solubility in many common polar organic and aqueous solvents, which is a direct result of its PEGylated structure. This property is crucial for its successful application in bioconjugation and drug delivery, as it facilitates reaction kinetics and improves the physicochemical properties of the resulting conjugates. For applications requiring precise knowledge of its solubility limits, the described shake-flask method provides a robust framework for empirical determination. The workflows illustrated highlight the practical utility of this linker in advanced scientific research and development.
References
Propargyl-PEG4-Br safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety data and handling precautions for Propargyl-PEG4-Br (CAS No. 1308299-09-3). The information is compiled from various chemical supplier safety data sheets and related chemical profiles to ensure a comprehensive understanding of the potential hazards and safe handling procedures.
Chemical Identification and Properties
This compound is a heterobifunctional linker molecule commonly used in bioconjugation, drug delivery, and the synthesis of PROTACs (Proteolysis Targeting Chimeras). It incorporates a terminal propargyl group for click chemistry reactions, a tetraethylene glycol (PEG4) spacer to enhance solubility, and a reactive bromide group for nucleophilic substitution.[1][2]
| Identifier | Value |
| Chemical Name | 1-(2-Propyn-1-yloxy)-11-bromo-3,6,9-trioxaundecane |
| Synonyms | Propargyl-PEG4-bromide, Alkyne-PEG4-Br |
| CAS Number | 1308299-09-3[2][3] |
| Molecular Formula | C₁₁H₁₉BrO₄[3] |
| Molecular Weight | 295.17 g/mol [3] |
| Purity | ≥95% to >98% (Varies by supplier)[2][3] |
Hazard Identification and Classification
While a specific, comprehensive safety data sheet for this compound is not universally available, the hazards can be inferred from the functional groups present: the propargyl group and the alkyl bromide. Propargyl bromide itself is classified as a flammable liquid, acutely toxic, a skin and eye irritant, and may cause respiratory irritation.[4][5] Alkyl bromides are also known to be reactive and can be irritants.
GHS Classification (Inferred)
Based on the components, the following hazards should be considered:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[4] |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation[4][5] |
| Flammable liquids | Category 2 | Highly flammable liquid and vapor[4][5] |
Signal Word: Danger[4]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Precautions
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][5]
-
Solvents: Use anhydrous solvents such as DMF or DMSO. Avoid prolonged exposure to moisture.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][5]
Storage Conditions
-
Temperature: Store at –20°C for long-term storage.[1][2] Some suppliers suggest 4°C for shorter periods.[3]
-
Container: Keep the container tightly sealed to prevent moisture contamination and solvent evaporation.[1][4]
-
Inert Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen).[4]
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: The compound is expected to be a flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5][6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing vapors, mist, or gas.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[5]
Experimental Protocols
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Emergency first-aid procedures for exposure to this compound.
References
The Strategic Application of PEG Linkers in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has emerged as a cornerstone technology in drug development, profoundly enhancing the therapeutic profiles of a wide range of modalities from small molecules to large biologics. This in-depth technical guide explores the multifaceted applications of PEG linkers in drug discovery, providing a comprehensive overview of their impact on pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy. Through a detailed examination of quantitative data, experimental protocols, and the underlying biological pathways, this guide serves as a critical resource for professionals navigating the complexities of modern drug design and development.
The Transformative Impact of PEGylation on Drug Properties
PEGylation is a versatile and powerful strategy to overcome many of the challenges associated with drug delivery and efficacy. The attachment of PEG linkers can dramatically alter the physicochemical properties of a therapeutic agent, leading to significant improvements in its performance.
Enhanced Pharmacokinetics and Bioavailability
One of the most significant advantages of PEGylation is the extension of a drug's circulating half-life.[1][2] The increased hydrodynamic radius of the PEGylated molecule reduces its rate of renal clearance.[1] This "stealth" effect also shields the drug from enzymatic degradation and recognition by the immune system, further prolonging its presence in the bloodstream.[1][2] These modifications lead to a reduced dosing frequency, which can significantly improve patient compliance and quality of life.[3]
Improved Solubility and Stability
PEG linkers are highly hydrophilic, and their conjugation to poorly water-soluble drugs can substantially increase their solubility.[3][4] This is particularly beneficial for the formulation and intravenous administration of hydrophobic compounds. Furthermore, the protective sheath provided by the PEG chain can enhance the stability of the drug, preventing aggregation and degradation.[2]
Reduced Immunogenicity
By masking antigenic epitopes on the surface of therapeutic proteins, PEGylation can significantly reduce their immunogenicity.[2] This is a critical advantage for biologic drugs, as it minimizes the risk of eliciting an immune response that could lead to neutralization of the therapeutic effect or adverse reactions.[2]
Quantitative Insights into the Effects of PEGylation
The impact of PEGylation on drug properties can be quantified to guide the rational design of new therapeutics. The following tables summarize key data from various studies, highlighting the significant improvements achieved through the use of PEG linkers.
Table 1: Enhancement of Drug Half-Life through PEGylation
| Drug/Molecule | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Interferon-α | Varies (e.g., daily injections) | 5-10 fold longer (weekly dosing) | 5-10 | [2] |
| Filgrastim (G-CSF) | 3.5 - 3.8 hours | 42 hours | ~11-12 | [5] |
| Anti-hemophilia agent (Factor VIII) | 12 hours | 13.4 - 14.7 hours | ~1.1-1.2 | [5] |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 1.1 hours | 28 hours | ~25 | [6] |
| Affibody-MMAE Conjugate (ZHER2-SMCC-MMAE) | 19.6 minutes | 49.2 minutes (4 kDa PEG) | 2.5 | [7] |
| Affibody-MMAE Conjugate (ZHER2-SMCC-MMAE) | 19.6 minutes | 219.0 minutes (10 kDa PEG) | 11.2 | [7] |
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy
| ADC Linker | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Half-Life | Reference |
| No PEG | Lower (more potent) | Less effective | Shorter | [7][8] |
| Short PEG (e.g., 4 kDa) | Higher (less potent) | Moderately effective | Longer | [7][8] |
| Long PEG (e.g., 10 kDa, 18 units) | Highest (least potent) | Most effective | Longest | [7][8] |
Note: The optimal PEG linker length is context-dependent and requires empirical determination for each specific ADC, balancing in vitro potency with in vivo exposure.[8]
Table 3: Effect of PEGylation on Drug Solubility
| Drug/Molecule | Property Measured | Unmodified Value | PEGylated Value | Reference |
| Prostate-Specific Membrane Antigen Inhibitor | LogD7.4 | -2.64 ± 0.25 | -4.23 ± 0.26 | [9] |
Key Applications of PEG Linkers in Drug Discovery
The versatility of PEG linkers has led to their widespread application across various therapeutic modalities and disease areas.
Protein and Peptide Drugs
PEGylation has been instrumental in the success of numerous protein and peptide therapeutics by extending their half-life and reducing their immunogenicity.[10] This has transformed the treatment of chronic diseases that require long-term administration of biologics.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, PEG linkers play a crucial role in the design of ADCs. They can improve the solubility and stability of the ADC, particularly those with hydrophobic payloads, and allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[4] The length of the PEG linker can also be optimized to fine-tune the pharmacokinetic properties and therapeutic efficacy of the ADC.[8]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are a novel class of small molecules that induce the degradation of target proteins. PEG linkers are frequently incorporated into PROTAC design to enhance their solubility, cell permeability, and oral absorption.[11][12] The flexibility to synthesize PEG linkers of varying lengths allows for the systematic optimization of PROTAC efficacy.[11]
Nanoparticle-Based Drug Delivery
PEGylation is a key strategy for improving the in vivo performance of nanoparticle-based drug delivery systems. A dense layer of PEG on the nanoparticle surface creates a "stealth" effect, reducing uptake by the mononuclear phagocyte system and prolonging circulation time.[13]
Experimental Protocols
The successful implementation of PEGylation strategies requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key experiments in the development of PEGylated drugs.
General Workflow for Protein and Peptide PEGylation
The process of PEGylating a protein or peptide involves a series of well-defined steps, from the initial conjugation reaction to the final characterization of the product. Optimization at each stage is crucial for achieving a high yield of the desired PEGylated conjugate with high purity.[3]
Protocol for N-Terminal PEGylation of a Protein via Reductive Amination
This protocol describes the site-specific PEGylation of a protein at its N-terminus using a PEG-aldehyde derivative.[14]
Materials:
-
Protein of interest in a suitable buffer (e.g., sodium phosphate, pH ~5-6)
-
mPEG-Propionaldehyde (20 kDa)
-
Sodium cyanoborohydride (NaCNBH3) solution
-
Quenching solution (e.g., Tris buffer, pH 7.5)
-
Purification column (e.g., ion-exchange or size-exclusion chromatography)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the pH is maintained between 5.0 and 6.0 to favor reaction at the N-terminus over lysine residues.[14]
-
PEGylation Reaction: Add a 2-5 molar excess of mPEG-Propionaldehyde to the protein solution.
-
Reduction: Add a 20-50 molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours.
-
Reaction Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.
-
Characterization: Analyze the purified product by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the identity and purity of the mono-PEGylated conjugate.[15][16]
Protocol for Characterization of PEGylated Proteins by LC/MS
Liquid chromatography-mass spectrometry (LC/MS) is a powerful technique for the detailed characterization of PEGylated proteins.[15][16]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Mass spectrometer (e.g., Q-TOF, Orbitrap)[16]
-
Reversed-phase C4 or C8 column
Procedure:
-
Sample Preparation: Dilute the purified PEGylated protein in a suitable solvent (e.g., 0.1% formic acid in water).
-
LC Separation: Inject the sample onto the reversed-phase column. Elute the PEGylated protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
MS Analysis: Introduce the eluent into the mass spectrometer. Acquire mass spectra in positive ion mode over an appropriate m/z range.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact PEGylated protein. This allows for the confirmation of the number of attached PEG moieties and the overall heterogeneity of the sample.[15][16] For site-of-PEGylation analysis, the PEGylated protein can be subjected to proteolytic digestion followed by LC-MS/MS analysis of the resulting peptides.
Synthesis Workflow for a PEG-Containing PROTAC Linker
The synthesis of a PROTAC often involves a modular approach where the target-binding ligand, the E3 ligase ligand, and the PEG linker are assembled in a stepwise manner. The following workflow illustrates the synthesis of a PROTAC using a pre-functionalized PEG linker.[17]
Signaling Pathways Modulated by PEGylated Drugs
The therapeutic effect of many drugs, particularly in oncology, is mediated through the modulation of specific cellular signaling pathways. PEGylated drugs can influence these pathways to achieve their anti-cancer effects.
Key Signaling Pathways in Cancer
Several key signaling pathways are frequently dysregulated in cancer and are common targets for therapeutic intervention. These include the PI3K/Akt/mTOR, MAPK, Wnt/β-catenin, and JAK/STAT pathways.[18][19]
Mechanism of Action of a PEGylated Kinase Inhibitor
A PEGylated kinase inhibitor can exert its therapeutic effect by entering the cancer cell and inhibiting a key kinase in a dysregulated signaling pathway, such as the PI3K/Akt/mTOR pathway. This leads to the downstream inhibition of processes that drive cancer cell proliferation and survival.
Conclusion
PEG linkers are an indispensable tool in modern drug discovery, offering a robust and versatile platform to significantly improve the therapeutic properties of a wide array of drug candidates. The ability to enhance pharmacokinetics, improve solubility and stability, and reduce immunogenicity has led to the successful development of numerous marketed drugs and continues to drive innovation in the pharmaceutical industry. A thorough understanding of the principles of PEGylation, supported by quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals seeking to harness the full potential of this powerful technology to create safer and more effective medicines. As our understanding of the intricate interplay between PEG linker properties and biological systems continues to grow, so too will the opportunities for developing next-generation therapeutics with precisely tailored profiles for optimal patient outcomes.
References
- 1. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. kinampark.com [kinampark.com]
- 6. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. precisepeg.com [precisepeg.com]
- 13. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
The Pivotal Role of the Propargyl Group in Advancing Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of "click chemistry" has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. At the heart of the most prominent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the propargyl group. This terminal alkyne functionality is instrumental to the reaction's efficiency and broad applicability. This technical guide provides a comprehensive overview of the propargyl group's central role in click chemistry, detailing the reaction mechanisms, experimental protocols, and quantitative data to support researchers in leveraging this powerful chemical tool.
Introduction: The "Click" Phenomenon and the Propargyl Linchpin
Introduced by K.B. Sharpless in 2001, click chemistry describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water.[1] The quintessential example is the Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne. While this reaction occurs thermally, it often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers.[2][3] The transformative breakthrough came with the independent discoveries by the groups of Meldal and Sharpless that copper(I) catalyzes this reaction, leading exclusively to the 1,4-disubstituted 1,2,3-triazole product under mild, often aqueous, conditions.[3] This CuAAC reaction has become a cornerstone of modern chemistry, and the propargyl group is its most frequently utilized alkyne component.
The propargyl group, a 2-propynyl functional group, offers an excellent combination of reactivity, stability, and ease of incorporation into a wide range of molecules, including biomolecules, polymers, and small-molecule drugs.[4][5][6] Its versatility has been demonstrated in applications ranging from bioconjugation and drug delivery to materials science and the synthesis of complex molecular architectures.[1][7][8]
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The remarkable rate acceleration (107 to 108-fold over the uncatalyzed reaction) and regioselectivity of the CuAAC reaction are attributed to the intricate role of the copper(I) catalyst.[2] While initial proposals suggested a mononuclear copper mechanism, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[9][10]
The catalytic cycle can be summarized in the following key steps:
-
Formation of the Copper(I) Acetylide: In the presence of a suitable copper(I) source, the terminal alkyne of the propargyl group reacts to form a copper(I) acetylide complex.[11]
-
Coordination of the Azide: The azide substrate then coordinates to a second copper(I) center, bringing the two reactive partners into close proximity.
-
Cycloaddition: A concerted cycloaddition occurs between the coordinated azide and the copper acetylide, leading to the formation of a copper-bound triazole intermediate.[10]
-
Protonolysis and Product Release: The cycle is completed by protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst.[9]
Experimental Protocols
General Protocol for a Small-Molecule CuAAC Reaction
This protocol provides a starting point for the copper-catalyzed cycloaddition of a propargyl-containing small molecule and an organic azide.
Materials:
-
Propargylated compound (1.0 equivalent)
-
Azide compound (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of water and t-butanol)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the propargylated compound and the azide in the chosen solvent system.[12]
-
Catalyst Preparation: Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).[12] Prepare a stock solution of CuSO4·5H2O in water (e.g., 100 mM).[12]
-
Catalyst Addition: Add the CuSO4·5H2O solution to the reaction mixture.
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the reaction.[12]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by extraction. The crude product is then purified, typically by column chromatography.
-
Characterization: The structure and purity of the final 1,2,3-triazole product are confirmed by analytical techniques such as 1H-NMR, 13C-NMR, IR, and Mass Spectrometry.[13]
Protocol for Bioconjugation: Labeling of Proteins in a Cell Lysate
This protocol outlines the labeling of an alkyne-modified protein in a cell lysate with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin). The use of a water-soluble ligand like THPTA is crucial to stabilize the Cu(I) catalyst and minimize its toxicity in biological samples.[14][15]
Materials:
-
Protein lysate containing alkyne-modified protein (1-5 mg/mL)
-
Azide-functionalized reporter molecule (2.5 mM stock in DMSO or water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM stock in water)
-
Copper(II) sulfate (CuSO4) (20 mM stock in water)
-
Sodium ascorbate (300 mM stock in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation: In a microfuge tube, combine 50 µL of the protein lysate with 90 µL of PBS buffer. Add 20 µL of the 2.5 mM azide detection reagent.[15] Vortex briefly to mix.
-
Ligand Addition: Add 10 µL of the 100 mM THPTA solution and vortex briefly.[15]
-
Copper Addition: Add 10 µL of the 20 mM CuSO4 solution and vortex briefly.[15]
-
Reaction Initiation: To start the click reaction, add 10 µL of the 300 mM sodium ascorbate solution.[15] Vortex briefly to mix.
-
Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.[14]
-
Downstream Analysis: The click-labeled proteins in the lysate are now ready for downstream processing and analysis, such as gel electrophoresis or mass spectrometry.[14]
Quantitative Data on Propargyl Group Reactivity
The reactivity of the propargyl group in CuAAC can be influenced by adjacent functional groups. The following table summarizes relative reaction rates for various terminal alkynes under typical bioconjugation conditions.
| Alkyne Type | Example Compound | Relative Time to 50% Completion | Relative Time to 90% Completion | Reference |
| Propargyl Ethers | Propargyl-O-R | Fast | Fast | |
| Propargyl Amides | Propargyl-NH-CO-R | Reasonably Fast | Reasonably Fast | |
| Propargylamines | Propargyl-NR2 | Reasonably Fast | Reasonably Fast | [12] |
| Propargyl Alcohol | Propargyl-OH | Reasonably Fast | Reasonably Fast | |
| Propiolamides | R-CO-C≡CH | Fastest | Fastest | |
| Aromatic Alkynes | Phenylacetylene | Slower | Slower | |
| Aliphatic Alkynes | 1-Octyne | Slower | Slower |
Note: The data presented is a qualitative summary of relative reactivities as detailed in the cited literature. "Fastest" indicates the benchmark for comparison.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Alternative
While CuAAC is exceptionally powerful, the potential cytotoxicity of copper has spurred the development of copper-free click chemistry alternatives, particularly for in vivo applications.[3] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes strained cyclooctynes, which react rapidly with azides without the need for a catalyst.[16][17] The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition.[16]
However, SPAAC reactions are generally slower than CuAAC, and the bulky nature of the cyclooctynes can sometimes be a disadvantage.[18][19] The propargyl group itself is not used in SPAAC, but the fundamental azide-alkyne cycloaddition principle remains.
Applications in Drug Development and Research
The versatility of the propargyl group has made it a valuable tool in the pharmaceutical sciences.[20]
-
Bioconjugation: Propargyl groups can be readily introduced into proteins, nucleic acids, and other biomolecules, allowing for their subsequent labeling with reporter tags (e.g., fluorophores, biotin) or conjugation to other molecules of interest.[1]
-
Drug Delivery: Click chemistry is used to attach drugs to delivery vehicles such as polymers (e.g., PEG) and nanoparticles, improving their solubility, stability, and targeting.[7][21]
-
Synthesis of Novel Drug Candidates: The 1,2,3-triazole ring formed in the CuAAC reaction is not just a linker; it is a stable, aromatic heterocycle that can mimic a peptide bond and participate in hydrogen bonding, making it a valuable scaffold in medicinal chemistry.[13][22][23]
Conclusion
The propargyl group is a fundamental component of modern click chemistry, enabling the robust and efficient formation of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition. Its favorable combination of reactivity, stability, and synthetic accessibility has cemented its role as a workhorse functional group in chemical biology, drug discovery, and materials science. The detailed mechanistic understanding and well-established experimental protocols provided in this guide are intended to empower researchers to fully exploit the potential of the propargyl group in their scientific endeavors. As the field of click chemistry continues to evolve, the propargyl group will undoubtedly remain a key player in the creation of novel and complex molecular architectures.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Buildin… [ouci.dntb.gov.ua]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. confluore.com [confluore.com]
- 16. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 17. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Nucleophilic Substitution on Alkyl Bromides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of nucleophilic substitution reactions on alkyl bromides, a cornerstone of synthetic organic chemistry and crucial for the development of new pharmaceutical agents. This document details the core mechanisms, influencing factors, quantitative kinetic data, and detailed experimental protocols relevant to professionals in the chemical and pharmaceutical sciences.
Core Principles of Nucleophilic Substitution
Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, selectively attacks an electrophilic carbon atom, resulting in the displacement of a leaving group.[1] In the context of alkyl bromides, the carbon atom bonded to the bromine is the electrophilic center, and the bromide ion is the leaving group. These reactions primarily proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[1]
The SN2 Mechanism
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[2] This simultaneous bond-forming and bond-breaking process leads to an inversion of stereochemistry at the carbon center, often referred to as a Walden inversion.[3] The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, exhibiting second-order kinetics.[2]
The SN1 Mechanism
In contrast, the SN1 reaction is a two-step process.[2] The first and rate-determining step involves the spontaneous dissociation of the alkyl bromide to form a planar carbocation intermediate.[2][4] In the second step, the nucleophile can attack the carbocation from either face, leading to a mixture of enantiomers, often resulting in racemization if the starting material is chiral.[4] The rate of the SN1 reaction is dependent only on the concentration of the alkyl halide, thus following first-order kinetics.[5]
Factors Influencing Nucleophilic Substitution on Alkyl Bromides
The competition between SN1 and SN2 pathways is dictated by several key factors: the structure of the alkyl bromide, the nature of the nucleophile, the solvent, and the leaving group.
Structure of the Alkyl Bromide (Substrate)
The structure of the alkyl group has a profound effect on the reaction mechanism.
-
SN2 Reactions : These reactions are highly sensitive to steric hindrance. As the number of alkyl substituents on the carbon atom bearing the bromine increases, the rate of SN2 reaction decreases significantly. Consequently, the reactivity order for SN2 reactions is: methyl > primary (1°) > secondary (2°) >> tertiary (3°).[2][6] Tertiary alkyl halides are generally unreactive via the SN2 mechanism due to severe steric hindrance.[6]
-
SN1 Reactions : The rate of SN1 reactions is determined by the stability of the carbocation intermediate. Alkyl groups are electron-donating and stabilize the positive charge of the carbocation. Therefore, the reactivity order for SN1 reactions is the opposite of SN2: tertiary (3°) > secondary (2°) > primary (1°) > methyl.[2][4]
The Nucleophile
The strength and concentration of the nucleophile are critical in determining the reaction pathway.
-
SN2 Reactions : A high concentration of a strong nucleophile favors the SN2 mechanism, as the nucleophile is actively involved in the rate-determining step.[1]
-
SN1 Reactions : The rate of SN1 reactions is independent of the concentration and, to a large extent, the strength of the nucleophile.[5] Therefore, weak nucleophiles and low concentrations favor the SN1 pathway.
The Solvent
The solvent plays a crucial role in stabilizing the reactants, transition states, and intermediates.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents have O-H or N-H bonds and can solvate both cations and anions effectively. They strongly favor the SN1 mechanism by stabilizing the carbocation intermediate and the leaving group.[4][7]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents possess a dipole moment but lack O-H or N-H bonds. They are excellent for SN2 reactions because they solvate the accompanying cation of the nucleophile but leave the anionic nucleophile relatively "naked" and more reactive.[8]
The Leaving Group
The bromide ion is a good leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution. For a given alkyl group, the rate of both SN1 and SN2 reactions increases with a better leaving group. The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[9]
Quantitative Data on Reaction Rates
The following tables summarize the relative rates of nucleophilic substitution reactions for various alkyl bromides, illustrating the principles discussed above.
Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides
| Alkyl Bromide | Structure | Relative Rate |
| Methyl bromide | CH₃Br | 100[10] |
| Ethyl bromide | CH₃CH₂Br | 1.31[10] |
| n-Propyl bromide | CH₃CH₂CH₂Br | 0.81[10] |
| n-Butyl bromide | CH₃CH₂CH₂CH₂Br | 0.52[10] |
| Isopropyl bromide | (CH₃)₂CHBr | 0.015[10] |
| tert-Butyl bromide | (CH₃)₃CBr | 0.004[10] |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00001[10] |
Reaction conditions: Data normalized for comparison.
Table 2: Relative Rates of SN1 Solvolysis of Alkyl Bromides
| Alkyl Bromide | Structure | Relative Rate |
| Methyl bromide | CH₃Br | 1 |
| Ethyl bromide | CH₃CH₂Br | 1 |
| Isopropyl bromide | (CH₃)₂CHBr | 45 |
| tert-Butyl bromide | (CH₃)₃CBr | 1,200,000 |
Reaction conditions: Solvolysis in 80% aqueous ethanol at 25°C.[11] Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[11]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the factors influencing nucleophilic substitution on alkyl bromides.
Experiment 1: Investigating the Effect of Alkyl Bromide Structure on SN2 Reaction Rates
Objective: To qualitatively determine the relative reactivity of primary, secondary, and tertiary alkyl bromides in an SN2 reaction.
Materials:
-
1-bromobutane (n-butyl bromide)
-
2-bromobutane (sec-butyl bromide)
-
2-bromo-2-methylpropane (tert-butyl bromide)
-
15% Sodium iodide (NaI) in acetone solution
-
Dry test tubes (3)
-
Pipettes
-
Stoppers for test tubes
-
Timer
Procedure:
-
Label three clean, dry test tubes as 1, 2, and 3.
-
Using a pipette, add 2 mL of the 15% NaI in acetone solution to each test tube.
-
To test tube 1, add 2 drops of 1-bromobutane. To test tube 2, add 2 drops of 2-bromobutane. To test tube 3, add 2 drops of 2-bromo-2-methylpropane.
-
Immediately after adding the alkyl bromide, stopper each tube, shake to mix the contents, and start the timer.
-
Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time it takes for a precipitate to appear in each test tube. If no reaction is observed after an extended period (e.g., 20 minutes), it can be noted as "no reaction".
Expected Outcome: A precipitate will form most rapidly in the test tube containing 1-bromobutane (primary), followed by 2-bromobutane (secondary). The reaction with 2-bromo-2-methylpropane (tertiary) will be significantly slower or may not show any observable reaction, demonstrating the effect of steric hindrance on SN2 reactivity.
Experiment 2: Investigating the Effect of Alkyl Bromide Structure on SN1 Reaction Rates
Objective: To qualitatively determine the relative reactivity of primary, secondary, and tertiary alkyl bromides in an SN1 reaction.
Materials:
-
1-bromobutane (n-butyl bromide)
-
2-bromobutane (sec-butyl bromide)
-
2-bromo-2-methylpropane (tert-butyl bromide)
-
1% Silver nitrate (AgNO₃) in ethanol solution
-
Dry test tubes (3)
-
Pipettes
-
Stoppers for test tubes
-
Timer
Procedure:
-
Label three clean, dry test tubes as 1, 2, and 3.
-
Using a pipette, add 2 mL of the 1% AgNO₃ in ethanol solution to each test tube.
-
To test tube 1, add 2 drops of 1-bromobutane. To test tube 2, add 2 drops of 2-bromobutane. To test tube 3, add 2 drops of 2-bromo-2-methylpropane.
-
Immediately after adding the alkyl bromide, stopper each tube, shake to mix the contents, and start the timer.
-
Observe the test tubes for the formation of a precipitate (silver bromide, AgBr).
-
Record the time it takes for a precipitate to appear in each test tube.
Expected Outcome: A precipitate will form most rapidly in the test tube containing 2-bromo-2-methylpropane (tertiary), followed by 2-bromobutane (secondary). The reaction with 1-bromobutane (primary) will be the slowest. This demonstrates the trend in carbocation stability and its effect on SN1 reactivity.
Visualizing Reaction Pathways and Workflows
SN2 Reaction Mechanism
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. webassign.net [webassign.net]
- 4. quora.com [quora.com]
- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cbseacademic.nic.in [cbseacademic.nic.in]
- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Propargyl-PEG4-Br for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Propargyl-PEG4-Br, a versatile heterobifunctional linker, for its application in the field of bioconjugation. Tailored for both beginners and experienced researchers, this document details the linker's chemical properties, applications, and provides step-by-step experimental protocols for its use in creating stable bioconjugates, such as antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a chemical crosslinker that features two distinct reactive groups at either end of a four-unit polyethylene glycol (PEG) spacer.[1] This unique structure imparts dual functionality, making it a valuable tool in the synthesis of complex biomolecules.[2][3]
The key features of this compound include:
-
Propargyl Group: A terminal alkyne group that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This allows for the stable and specific conjugation to molecules containing an azide group.[4]
-
Bromo Group: A reactive bromide that can be displaced by nucleophiles such as thiols or amines, enabling conjugation to proteins and other biomolecules.[1]
-
PEG4 Spacer: A hydrophilic four-unit polyethylene glycol chain that enhances the solubility and stability of the resulting bioconjugate.[5] The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.
This combination of features makes this compound an ideal linker for applications in drug delivery, diagnostics, and proteomics.[6]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₉BrO₄ | [7] |
| Molecular Weight | 295.17 g/mol | [7] |
| Appearance | Colorless to pale yellow oil or solid | |
| Purity | Typically ≥95% | [7] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous solutions. | |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [3] |
Core Applications in Bioconjugation
The dual reactivity of this compound allows for a two-step conjugation strategy, providing greater control over the synthesis of complex bioconjugates.
Antibody-Drug Conjugate (ADC) Synthesis
This compound is particularly well-suited for the development of ADCs, a class of targeted therapeutics that deliver potent cytotoxic drugs directly to cancer cells.[5] The general workflow for ADC synthesis using this linker is as follows:
PROTAC Development
PROteolysis TArgeting Chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as a linker to connect the target-binding ligand and the E3 ligase ligand.[8][9]
Cell Surface Labeling and Imaging
The propargyl group can be used to attach fluorescent dyes or other imaging agents to azide-modified cell surface proteins, enabling cellular imaging and tracking studies.
Experimental Protocols
The following are detailed protocols for the use of this compound in bioconjugation.
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the propargyl-modified antibody using size-exclusion chromatography to remove excess linker and quenching reagent.
-
Characterization: Characterize the conjugate by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the degree of labeling.
Protocol 2: Click Chemistry Conjugation of an Azide-Modified Payload
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an azide-modified payload to the propargyl-modified antibody.
Materials:
-
Propargyl-modified antibody
-
Azide-modified payload (e.g., cytotoxic drug, fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
-
Reaction Mixture Assembly:
-
In a reaction tube, combine the propargyl-modified antibody and the azide-modified payload at a desired molar ratio (e.g., 1:5).
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the final ADC using size-exclusion chromatography to remove unreacted payload and catalyst components.
-
Characterization: Analyze the purified ADC by SEC-HPLC to determine purity and aggregation, and by mass spectrometry to confirm the final conjugate structure and determine the drug-to-antibody ratio (DAR).[10]
Visualization of Key Processes
ADC Internalization and Payload Release
ADCs targeting cell surface antigens like HER2, EGFR, or TROP2 are internalized upon binding, leading to the release of the cytotoxic payload inside the cancer cell.[11][12][]
Targeted Signaling Pathways
ADCs can interfere with key signaling pathways that drive cancer cell proliferation and survival. For instance, an ADC targeting HER2 can disrupt the PI3K-AKT and MAPK pathways.[11][14]
Quantitative Data and Characterization
The success of a bioconjugation reaction is determined by the yield, purity, and stability of the final product.
| Parameter | Typical Values / Method | Reference(s) |
| Conjugation Yield | Varies depending on the biomolecule and reaction conditions, but click chemistry yields are often high (>90%). | [6] |
| Drug-to-Antibody Ratio (DAR) | Typically ranges from 2 to 8. Determined by mass spectrometry (MS) or UV-Vis spectroscopy. | [10] |
| Purity | Assessed by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC), typically aiming for >95% monomeric species. | [10] |
| Stability | The stability of the triazole linkage formed via click chemistry is generally high. The overall stability of the ADC is assessed in plasma or serum. | [5] |
Conclusion
This compound is a powerful and versatile tool for bioconjugation, offering a reliable method for the synthesis of complex biomolecules with enhanced properties. Its dual reactivity, combined with the benefits of the PEG spacer, makes it an excellent choice for the development of next-generation therapeutics and diagnostics, particularly in the field of antibody-drug conjugates. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this valuable linker in their work.
References
- 1. Propargyl-PEG-bromide | AxisPharm [axispharm.com]
- 2. Propargyl-PEG4-Bromide - CD Bioparticles [cd-bioparticles.net]
- 3. Propargyl-PEG4-bromide, 1308299-09-3 | BroadPharm [broadpharm.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. chemscene.com [chemscene.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lcms.cz [lcms.cz]
- 11. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions [frontiersin.org]
- 14. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Propargyl-PEG4-Br Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of Propargyl-PEG4-Br to an antibody, a critical step in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. The described method is a two-step process involving the site-specific alkylation of reduced antibody cysteine residues followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of an azide-modified payload.
This compound is a non-cleavable linker that contains a terminal alkyne group for click chemistry and a bromide group that serves as a leaving group for nucleophilic substitution.[1][2][3] The polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the final conjugate.[1][3][4] This protocol offers a robust method for creating stable and well-defined antibody conjugates.
Quantitative Data Summary
| Parameter | Expected Range | Method of Analysis |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) |
| Conjugation Efficiency | > 90% | SDS-PAGE, Mass Spectrometry (MS) |
| Aggregate Formation | < 5% | Size Exclusion Chromatography (SEC) |
| Endotoxin Levels | < 0.5 EU/mg | LAL Assay |
Experimental Protocols
This protocol is divided into three main stages:
-
Antibody Reduction: Selective reduction of interchain disulfide bonds to generate reactive thiol groups.
-
Alkylation with this compound: Covalent attachment of the linker to the antibody via alkylation of the generated thiols.
-
Click Chemistry Reaction: Conjugation of an azide-modified payload to the alkyne-functionalized antibody.
Materials and Reagents
-
Antibody of interest (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Azide-modified payload (e.g., drug, toxin, fluorescent dye)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers (e.g., PBS, pH 7.4; Borate buffer, pH 8.0)
-
Quenching reagent (e.g., N-acetylcysteine)
Stage 1: Antibody Reduction
-
Preparation: Prepare a stock solution of TCEP (e.g., 10 mM in water). The antibody solution should be at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of any interfering substances.
-
Reduction Reaction: Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Purification: Immediately purify the reduced antibody using a desalting column pre-equilibrated with a nitrogen-purged buffer (e.g., PBS, pH 7.4) to remove excess TCEP. The reduced antibody is now ready for the alkylation step.
Stage 2: Alkylation with this compound
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent like DMSO (e.g., 10 mM).
-
Alkylation Reaction: To the purified reduced antibody, add a 20-fold molar excess of the this compound solution. The final concentration of the organic solvent should be kept below 10% to maintain antibody integrity.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted this compound. Incubate for 15 minutes at room temperature.
-
Purification: Purify the alkyne-modified antibody using a desalting column or dialysis to remove the excess linker and quenching reagent. The buffer should be exchanged to one suitable for the subsequent click chemistry step (e.g., PBS, pH 7.4).
Stage 3: Click Chemistry Reaction (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified payload in DMSO.
-
Prepare a stock solution of CuSO4 in water (e.g., 50 mM).
-
Prepare a stock solution of THPTA in water (e.g., 250 mM).
-
Freshly prepare a stock solution of sodium ascorbate in water (e.g., 500 mM).
-
-
Click Reaction Mixture:
-
In a separate tube, prepare the copper catalyst mixture by adding CuSO4 and THPTA in a 1:5 molar ratio.
-
To the alkyne-modified antibody, add the azide-modified payload at a 10-fold molar excess.
-
Add the pre-mixed CuSO4/THPTA solution to the antibody-payload mixture. The final concentration of copper should be around 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
Purification: Purify the final antibody conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted payload, copper, and other small molecules. The final product should be stored in a suitable buffer at 4°C for short-term storage or -80°C for long-term storage.
Visual Representations
Caption: Workflow for antibody conjugation using this compound.
Caption: Chemical reaction scheme for this compound conjugation.
References
Application Notes: Introducing Alkyne Functionality onto Proteins using Propargyl-PEG4-Br for Subsequent Azide-Tagging via Click Chemistry
Introduction
The site-specific modification of proteins is a cornerstone of modern chemical biology and drug development. A powerful strategy for achieving this is the introduction of a small, bioorthogonal handle onto a protein, which can then be selectively reacted with a probe of interest. Propargyl-PEG4-Br is a versatile reagent designed for this purpose. It introduces a terminal alkyne group onto a protein, which can then be conjugated to any azide-containing molecule using the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4]
The this compound reagent consists of three key components:
-
Propargyl Group: Provides the terminal alkyne, the bioorthogonal handle for the click reaction.
-
PEG4 Spacer: A hydrophilic tetraethylene glycol linker that enhances the solubility of the reagent and the modified protein, while also providing spatial separation between the protein and the eventual tag.[5]
-
Bromide: A reactive leaving group that facilitates the covalent attachment of the linker to nucleophilic amino acid residues on the protein.[6]
This two-step approach—alkylation followed by click chemistry—allows for the modular and efficient labeling of proteins with a wide variety of tags, including fluorophores, biotin, or small molecule drugs.[3][7]
Principle of the Method
The overall workflow involves two main chemical reactions:
-
Protein Alkylation: The process begins with the alkylation of nucleophilic amino acid side chains on the target protein with this compound. The most common target for such alkylating agents is the thiol group of cysteine residues due to its high nucleophilicity.[8][9][10] Other residues like methionine, histidine, and lysine can also be modified, though typically under more forcing conditions. This reaction covalently attaches the propargyl-PEG4 moiety to the protein.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly installed terminal alkyne on the protein is now ready for the "click" reaction.[4] In the presence of a copper(I) catalyst, the alkyne will specifically and efficiently react with an azide-functionalized molecule (e.g., Azide-Fluor 488, Biotin-Azide) to form a stable triazole linkage.[1][11][12] This reaction is highly bioorthogonal, meaning it does not interfere with native biological functional groups, ensuring clean and specific labeling.[3][13]
Experimental Protocols
Protocol 1: Alkylation of a Protein with this compound
This protocol describes the general procedure for labeling a protein containing accessible cysteine residues with this compound.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.0-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP-HCl, DTT)
-
Desalting columns (e.g., PD-10) or dialysis equipment for buffer exchange and removal of excess reagent.
Procedure:
-
Protein Preparation: a. Dissolve the protein in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) to a final concentration of 1-10 mg/mL. b. If the protein has intramolecular disulfide bonds that need to be reduced to free up cysteine thiols for labeling, add a 5-10 fold molar excess of a reducing agent like TCEP-HCl. Incubate for 1 hour at room temperature. Note: TCEP is recommended as it does not contain thiols that could react with the alkylating agent. c. If a reducing agent was used, it must be removed before adding the alkylating reagent. Perform a buffer exchange into a fresh, deoxygenated reaction buffer using a desalting column or dialysis.
-
Labeling Reaction: a. Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO. b. Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal excess will depend on the protein and the number of available cysteines and should be determined empirically. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
Quenching and Purification: a. (Optional) The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of ~50 mM to react with any excess this compound. b. Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., using a PD-10 desalting column) or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: a. Confirm the successful labeling of the protein by mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the Propargyl-PEG4 moiety (249.1 Da) per labeled site should be observed. b. The concentration of the labeled protein can be determined using a standard protein assay (e.g., BCA assay).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the alkyne-labeled protein with an azide-containing tag.
Materials:
-
Alkyne-labeled protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing tag (e.g., fluorescent dye azide, biotin azide)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium Ascorbate (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand: THPTA or BTTAA (e.g., 50 mM in water or DMSO)[14]
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the alkyne-labeled protein (final concentration typically 1-2 mg/mL) and the azide-containing tag (typically 2-5 fold molar excess over the protein). b. Prepare a premix of the catalyst. In a separate tube, mix the CuSO₄ solution and the ligand solution. A typical ratio is 1 part CuSO₄ to 5 parts ligand.[11][12] c. Add the CuSO₄/ligand premix to the protein/azide mixture. A final concentration of 0.5-1 mM CuSO₄ is often sufficient. d. To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[11]
-
Incubation: a. Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: a. Remove the excess reagents (copper, ascorbate, azide tag) using a desalting column or dialysis. The purification method should be chosen based on the properties of the protein and the conjugated tag.
-
Analysis: a. Successful conjugation can be verified by SDS-PAGE. For fluorescent tags, the gel can be imaged directly to visualize the labeled protein. b. Further confirmation can be obtained via mass spectrometry, which will show a mass shift corresponding to the addition of the azide tag.
Data Presentation
Table 1: Recommended Reaction Conditions for Protein Alkylation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Molar Excess of this compound | 10 - 50 fold | Should be optimized for each protein. |
| Reaction Buffer | PBS, HEPES, Bicarbonate | pH should be between 7.0 and 8.5 for efficient cysteine alkylation. |
| Temperature | 4°C - 25°C | Lower temperatures may require longer incubation times but can improve protein stability. |
| Reaction Time | 2 - 16 hours | Monitor progress to determine the optimal time. |
Table 2: Example Mass Spectrometry Data for Labeled vs. Unlabeled Protein
| Protein Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Unlabeled Protein X | 25,000 | 25,002 | - | Native protein mass. |
| Labeled Protein X (1 site) | 25,249.1 | 25,251 | +249 | Successful single-site labeling with Propargyl-PEG4. |
| Labeled Protein X (2 sites) | 25,498.2 | 25,499 | +497 | Successful double-site labeling with Propargyl-PEG4. |
Note: The mass of the added Propargyl-PEG4 moiety is 249.1 Da.
Visualizations
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Clickable gold nanoparticles for streamlining capture, enrichment and release of alkyne-labelled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propargyl-PEG4-bromide, 1308299-09-3 | BroadPharm [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Propargyl-PEG4-Br in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Propargyl-PEG4-Br as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes its role in PROTAC synthesis, relevant experimental protocols, and data presentation for targeted protein degradation.
Introduction to this compound in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This compound is a valuable tool in PROTAC synthesis, serving as a polyethylene glycol (PEG)-based linker. Its structure incorporates a terminal propargyl group (an alkyne), a four-unit PEG chain, and a bromide functional group. This combination of features offers several advantages in the modular assembly of PROTACs:
-
Facilitates "Click Chemistry": The terminal alkyne group allows for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified ligand. This "click chemistry" approach simplifies the synthesis of diverse PROTAC libraries.
-
Tunable Physicochemical Properties: The PEG4 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG chain is a critical parameter that can be optimized to facilitate the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.
-
Reactive Handle for Conjugation: The bromide group provides a reactive site for nucleophilic substitution, offering an alternative conjugation strategy for linking to a POI or E3 ligase ligand.
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC involves bringing a target protein and an E3 ubiquitin ligase into close proximity to trigger the ubiquitination and subsequent degradation of the target protein.
Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG4-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides with Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn extends its plasma half-life, enhances solubility, and reduces immunogenicity and proteolytic degradation[1][2][][4].
Propargyl-PEG4-Br is a heterobifunctional linker that facilitates the covalent attachment of a PEG moiety to a peptide. This linker possesses two key functional groups: a bromide, which serves as a leaving group for nucleophilic substitution reactions with amino acid residues such as cysteine or lysine, and a terminal propargyl group (an alkyne)[5][6]. The propargyl group is a versatile handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "Click Chemistry" reaction[7][8]. This allows for the attachment of a wide array of molecules, including targeting ligands, imaging agents, or other therapeutic moieties.
These application notes provide detailed protocols for the bioconjugation of peptides with this compound and subsequent functionalization using click chemistry.
Experimental Workflow
The overall workflow for the bioconjugation of a peptide with this compound and subsequent click chemistry involves a two-step process. First, the peptide is PEGylated via an alkylation reaction. The resulting propargyl-PEGylated peptide is then purified and can be conjugated to an azide-containing molecule through a copper-catalyzed click reaction.
Key Experimental Protocols
Protocol 1: Alkylation of a Cysteine-Containing Peptide with this compound
This protocol details the site-specific PEGylation of a peptide via the alkylation of a cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the peptide contains disulfide bonds, add a 5-10 fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 1 hour to ensure complete reduction of the cysteine residues.
-
This compound Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 100 mM.
-
Alkylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the reduced peptide solution. The final concentration of the organic solvent should not exceed 10-20% (v/v) to maintain peptide solubility.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.
-
Reaction Quenching: Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or dithiothreitol (DTT) in a 10-fold molar excess over the initial this compound.
-
Purification: Purify the propargyl-PEGylated peptide from unreacted peptide, excess reagent, and byproducts using RP-HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS analysis. The mass spectrum should show a mass shift corresponding to the addition of the Propargyl-PEG4 moiety.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the propargyl-PEGylated peptide to an azide-functionalized molecule.
Materials:
-
Purified propargyl-PEGylated peptide
-
Azide-functionalized molecule of interest
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.0
-
Copper(II) sulfate (CuSO₄) solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Sodium ascorbate solution (1 M in water, freshly prepared)
-
RP-HPLC system
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Reactant Preparation: Dissolve the purified propargyl-PEGylated peptide and a 1.5 to 3-fold molar excess of the azide-functionalized molecule in the reaction buffer.
-
Catalyst Preparation: In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ solution with the THPTA ligand solution in a 1:2 molar ratio. Allow this mixture to stand for a few minutes.
-
Click Reaction Initiation: Add the copper-THPTA catalyst solution to the peptide/azide mixture to a final copper concentration of 0.5-1 mM.
-
Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.
-
Purification: Purify the final peptide-PEG-molecule conjugate using RP-HPLC.
-
Characterization: Confirm the final product's identity and purity via LC-MS analysis, observing the expected mass increase corresponding to the addition of the azide-functionalized molecule.
Data Presentation
The following tables summarize representative quantitative data for the bioconjugation and subsequent click chemistry reactions.
| Parameter | Alkylation of Cysteine-Peptide | Reference |
| Molar Ratio (this compound : Peptide) | 3:1 | N/A |
| Reaction Time | 4 hours | N/A |
| Temperature | Room Temperature | N/A |
| Conversion Efficiency | > 90% | N/A |
| Isolated Yield | 65-80% | N/A |
| Purity (post-HPLC) | > 95% | N/A |
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reference |
| Molar Ratio (Azide-Molecule : PEGylated Peptide) | 2:1 | N/A |
| Copper(I) Catalyst Concentration | 1 mM | N/A |
| Sodium Ascorbate Concentration | 5 mM | N/A |
| Reaction Time | 2 hours | N/A |
| Temperature | Room Temperature | N/A |
| Conversion Efficiency | > 95% | N/A |
| Isolated Yield | 70-85% | N/A |
| Purity (post-HPLC) | > 98% | N/A |
Logical Relationships in Peptide Modification
The choice of reaction conditions and purification methods is critical for a successful bioconjugation outcome. The following diagram illustrates the decision-making process based on peptide properties and desired outcomes.
Conclusion
The use of this compound offers a robust and versatile method for the PEGylation and subsequent functionalization of peptides. The protocols provided herein serve as a comprehensive guide for researchers in the field of drug development. Careful optimization of reaction conditions and purification methods are paramount to achieving high yields of pure, well-characterized peptide conjugates with enhanced therapeutic potential.
References
- 1. bachem.com [bachem.com]
- 2. interchim.fr [interchim.fr]
- 4. confluore.com [confluore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A procedure for in situ alkylation of cystine residues on glass fiber prior to protein microsequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
Surface Modification of Nanoparticles with Propargyl-PEG4-Br: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapies. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their systemic circulation time and reducing non-specific protein adsorption and uptake by the mononuclear phagocyte system.[1][2] Propargyl-PEG4-Br is a heterobifunctional linker that offers a versatile platform for nanoparticle surface modification. It comprises a propargyl group for covalent attachment via "click chemistry" and a bromide group, which is an excellent leaving group for nucleophilic substitution reactions.[3] The short PEG4 spacer enhances the hydrophilicity of the modified nanoparticles.[3]
These application notes provide a comprehensive guide to the surface modification of nanoparticles using this compound, including detailed protocols, characterization methods, and potential applications.
Applications
The unique bifunctional nature of this compound opens up a range of possibilities for advanced nanoparticle design in drug delivery and diagnostics.
-
Stealth Liposomes and Nanoparticles: The PEG spacer provides a hydrophilic shield on the nanoparticle surface, which can reduce opsonization and phagocytosis, thereby prolonging circulation time in the bloodstream.[2]
-
Targeted Drug Delivery: The terminal propargyl group can be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to conjugate targeting ligands such as antibodies, peptides, or aptamers that have been functionalized with an azide group.[3] This enables the active targeting of nanoparticles to specific cells or tissues.
-
Multi-functional Nanocarriers: The dual functionality of this compound allows for a two-step modification process. First, the bromide can be used to attach the PEG linker to the nanoparticle surface. Subsequently, the propargyl group can be used to attach a variety of molecules, including therapeutic agents, imaging probes, or targeting moieties.
-
PROTAC and ADC Development: this compound can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Quantitative Data on Nanoparticle PEGylation
The surface modification of nanoparticles with this compound is expected to alter their physicochemical properties. The following tables provide representative data on the expected changes based on the general principles of nanoparticle PEGylation. The exact values will depend on the core nanoparticle material, size, and the density of the PEGylation.
Table 1: Expected Changes in Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Type | Before Modification (Z-average, nm) | After Modification with this compound (Z-average, nm) | PDI Before | PDI After |
| Gold Nanoparticles (20 nm core) | ~22 | ~28 - 35 | < 0.2 | < 0.25 |
| PLGA Nanoparticles (100 nm core) | ~105 | ~115 - 125 | < 0.15 | < 0.2 |
| Liposomes (80 nm) | ~85 | ~95 - 105 | < 0.1 | < 0.15 |
Table 2: Expected Changes in Zeta Potential
| Nanoparticle Type | Surface Chemistry Before | Zeta Potential Before (mV) | Zeta Potential After (mV) |
| Gold Nanoparticles | Citrate-stabilized | -30 to -50 | -5 to -15 |
| Silica Nanoparticles | Amine-functionalized | +20 to +40 | +5 to +15 |
| PLGA Nanoparticles | Carboxyl-terminated | -25 to -40 | -10 to -20 |
Table 3: Impact of PEGylation on Protein Adsorption
| Nanoparticle Formulation | Incubation Medium | Protein Adsorption (relative units) |
| Unmodified Nanoparticles | 10% Fetal Bovine Serum | 100 |
| This compound Modified Nanoparticles | 10% Fetal Bovine Serum | 20 - 40 |
Experimental Protocols
The following are generalized protocols for the surface modification of nanoparticles using this compound. Optimization of reaction conditions (e.g., molar ratios, reaction time, and temperature) is recommended for specific nanoparticle systems.
Protocol 1: Modification of Amine-Functionalized Nanoparticles via Nucleophilic Substitution
This protocol is suitable for nanoparticles with primary amine groups on their surface (e.g., amine-functionalized silica or polymeric nanoparticles). The amine groups act as nucleophiles, displacing the bromide on the this compound linker.
Materials:
-
Amine-functionalized nanoparticles (e.g., 10 mg/mL in a suitable buffer)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Tertiary amine base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Purification system (e.g., centrifugation, dialysis, or tangential flow filtration)
-
Characterization instruments (DLS, Zeta Potential)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the anhydrous solvent. If the nanoparticles are in an aqueous buffer, they need to be transferred to the organic solvent, for example, by centrifugation and resuspension.
-
Reagent Preparation: Prepare a stock solution of this compound in the same anhydrous solvent.
-
Reaction Setup: In the reaction vessel, add the nanoparticle suspension. To this, add the tertiary amine base (e.g., a 3-5 molar excess relative to the estimated surface amine groups).
-
Addition of Linker: Add the this compound solution to the nanoparticle suspension. A molar excess of the linker (e.g., 10-50 fold) relative to the surface amine groups is recommended to drive the reaction to completion.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring.
-
Purification: Purify the modified nanoparticles to remove unreacted this compound and other reagents. This can be achieved by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS), dialysis against the buffer, or tangential flow filtration.
-
Characterization: Characterize the purified nanoparticles for hydrodynamic size and zeta potential to confirm the surface modification.
-
Storage: Store the propargyl-functionalized nanoparticles in an appropriate buffer at 4°C.
Protocol 2: Post-Modification with Azide-Containing Molecules via Click Chemistry
This protocol describes the conjugation of an azide-functionalized molecule (e.g., a targeting peptide or a fluorescent dye) to the propargyl-modified nanoparticles from Protocol 1.
Materials:
-
Propargyl-functionalized nanoparticles (from Protocol 1)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., water or DMSO).
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in degassed water.
-
-
Reaction Setup:
-
In a reaction vessel, add the propargyl-functionalized nanoparticles suspended in the degassed buffer.
-
Add the azide-functionalized molecule to the nanoparticle suspension. A molar excess (e.g., 2-10 fold) relative to the surface propargyl groups is recommended.
-
Add the THPTA ligand to the reaction mixture, followed by CuSO4.
-
Initiate the reaction by adding sodium ascorbate.
-
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring, protected from light if using fluorescent molecules.
-
Purification: Purify the conjugated nanoparticles to remove unreacted reagents and byproducts using an appropriate method such as size exclusion chromatography, dialysis, or centrifugation.
-
Characterization: Characterize the final conjugated nanoparticles to confirm the successful attachment of the azide-containing molecule (e.g., via UV-Vis spectroscopy, fluorescence spectroscopy, or gel electrophoresis).
-
Storage: Store the final nanoparticle conjugate under appropriate conditions (e.g., 4°C, protected from light).
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Surface Modification
Caption: A two-step workflow for nanoparticle functionalization using this compound.
Logical Relationship of PEGylation to In Vivo Performance
Caption: How PEGylation with this compound improves nanoparticle pharmacokinetics.
References
Application Notes and Protocols for Developing Fluorescent Probes with Propargyl-PEG4-Br
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Propargyl-PEG4-Br in the synthesis of targeted fluorescent probes. This versatile bifunctional linker is ideal for constructing sophisticated molecular probes for a wide range of applications in biological imaging and diagnostics.
Introduction to this compound in Fluorescent Probe Development
This compound is a heterobifunctional linker that features a terminal propargyl group (an alkyne) on one end and a reactive bromide on the other, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure allows for a two-step sequential or orthogonal conjugation strategy, making it a valuable tool in the development of complex fluorescent probes.[1]
The propargyl group enables covalent attachment to azide-functionalized molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[2][3] The bromide serves as a good leaving group for nucleophilic substitution reactions, allowing for conjugation to moieties bearing nucleophiles such as thiols or amines. The PEG4 spacer enhances the water solubility of the resulting probe and reduces steric hindrance, which can be crucial for maintaining the biological activity of the targeting ligand and the photophysical properties of the fluorophore.
A typical fluorescent probe constructed with this compound consists of three key components:
-
A Fluorophore: A fluorescent molecule that provides the optical signal.
-
A Targeting Moiety: A ligand that specifically binds to a biological target of interest (e.g., a receptor, enzyme, or other protein).
-
The this compound Linker: Covalently connects the fluorophore and the targeting moiety.
Applications in Targeted Cellular Imaging
Fluorescent probes synthesized using this compound are powerful tools for visualizing and tracking biological processes in living cells and tissues. A prominent application is the development of probes that target cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[4][5] By conjugating a fluorescent dye and an EGFR-targeting ligand (e.g., a small molecule inhibitor or a peptide mimetic) through the this compound linker, researchers can create probes that selectively label and illuminate cancer cells, enabling their identification and the study of receptor trafficking and signaling pathways.[5][6]
Experimental Protocols
Protocol 1: Synthesis of a Targeted Fluorescent Probe for EGFR Imaging
This protocol describes a representative two-step synthesis of a targeted fluorescent probe for imaging EGFR-expressing cells. The probe consists of a cyanine-based fluorophore (e.g., Sulfo-Cyanine5 azide) and a small molecule EGFR inhibitor as the targeting moiety, linked by this compound.
Step 1: Conjugation of this compound to the EGFR Targeting Moiety
In this step, the bromide end of the linker reacts with a nucleophilic handle on the targeting ligand.
-
Materials:
-
EGFR targeting ligand with a free amine group (e.g., an amino-functionalized quinazoline derivative)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Reaction vial
-
High-performance liquid chromatography (HPLC) for purification
-
-
Procedure:
-
Dissolve the EGFR targeting ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution to act as a base.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the resulting propargyl-functionalized targeting ligand by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the product as a solid.
-
Step 2: Click Chemistry Conjugation of the Fluorophore
The alkyne-functionalized targeting ligand is then conjugated to an azide-containing fluorophore.
-
Materials:
-
Propargyl-functionalized EGFR targeting ligand (from Step 1)
-
Azide-functionalized fluorescent dye (e.g., Sulfo-Cyanine5 Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Deionized water and tert-Butanol
-
HPLC for purification
-
-
Procedure:
-
Prepare a stock solution of the copper catalyst by mixing CuSO₄·5H₂O and THPTA in deionized water.
-
Dissolve the propargyl-functionalized targeting ligand (1 equivalent) in a mixture of deionized water and tert-butanol.
-
Add the azide-functionalized fluorescent dye (1.1 equivalents) to the solution.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate in deionized water.[3]
-
Allow the reaction to proceed at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction by LC-MS.
-
Purify the final fluorescent probe by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and UV-Vis spectroscopy.
-
Protocol 2: Labeling of EGFR-Expressing Cells
-
Materials:
-
EGFR-positive cancer cell line (e.g., A431 cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
The synthesized EGFR-targeted fluorescent probe
-
Fluorescence microscope
-
-
Procedure:
-
Plate EGFR-positive cells on a glass-bottom dish and culture overnight.
-
Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM).
-
Wash the cells with PBS.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove the unbound probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Data Presentation
The following table summarizes representative quantitative data for a hypothetical EGFR-targeted fluorescent probe synthesized using this compound and a cyanine fluorophore. The data is based on typical values for such probes and the influence of a PEG4 linker as reported in the literature.[7]
| Parameter | Value | Method of Determination |
| Chemical Properties | ||
| Molecular Weight | ~1200-1500 g/mol | Mass Spectrometry |
| Purity | >95% | HPLC |
| Photophysical Properties | ||
| Absorption Maximum (λ_abs) | ~650 nm | UV-Vis Spectroscopy |
| Emission Maximum (λ_em) | ~670 nm | Fluorescence Spectroscopy |
| Molar Extinction Coefficient (ε) | >200,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Quantum Yield (Φ) | ~0.15-0.25 | Comparative Method |
| Biophysical Properties | ||
| logP (Lipophilicity) | ~0.5 - 1.0 | Partition Coefficient Measurement |
| Binding Affinity (K_d) to EGFR | <100 nM | Radioligand Binding Assay |
| Dequenching Capacity | ~10-fold | Fluorescence Spectroscopy |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway, which can be studied using the fluorescent probes developed with this compound. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5]
Caption: EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow Diagram
The diagram below outlines the general workflow for the synthesis and application of a targeted fluorescent probe using this compound.
Caption: Workflow for fluorescent probe synthesis and application.
References
- 1. Propargyl-PEG4-bromide, 1308299-09-3 | BroadPharm [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG4-Br Reaction with Thiol-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-Br is a heterobifunctional linker designed for the versatile modification of thiol-containing molecules such as proteins, peptides, and other biomolecules. This reagent features two key functional groups: a propargyl group and a bromo group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The propargyl group enables the attachment of the molecule to other entities via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The bromo group serves as a reactive site for nucleophilic substitution by thiols, leading to the formation of a stable thioether bond. This dual functionality makes this compound a valuable tool in bioconjugation, drug delivery systems, proteomics, and the development of diagnostic and therapeutic agents.
The hydrophilic PEG4 spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media, reduces steric hindrance, and can minimize non-specific interactions. The reaction with thiol groups, predominantly found in the cysteine residues of proteins, provides a method for site-specific modification.
Reaction Mechanism
The core reaction involves the nucleophilic attack of a thiol group (or more accurately, the thiolate anion) on the carbon atom bearing the bromine atom. This is a classic SN2 (bimolecular nucleophilic substitution) reaction, resulting in the displacement of the bromide leaving group and the formation of a stable carbon-sulfur (thioether) bond. The efficiency of this reaction is pH-dependent, with higher pH values favoring the deprotonation of the thiol to the more nucleophilic thiolate anion.
Applications
-
Bioconjugation: Covalent attachment of the propargyl-PEG4 moiety to proteins, peptides, or other biomolecules containing free thiol groups. The introduced propargyl group can then be used for subsequent "click" reactions to conjugate imaging agents, drugs, or other functional molecules.
-
Drug Development: Used in the synthesis of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The thiol-reactive end can attach to a targeting protein (like an antibody), while the propargyl end can be used to click on a cytotoxic drug.
-
Proteomics and Chemical Biology: Labeling of cysteine residues in proteins for identification, quantification, and functional studies. The PEG spacer can also be advantageous in structural studies by providing a flexible linker.
-
Surface Modification: Immobilization of thiol-containing molecules onto surfaces functionalized with this compound for applications in biosensors and biomaterials.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the reaction of this compound with a thiol-containing peptide. Please note that optimal conditions may vary depending on the specific molecule and experimental goals.
| Parameter | Value | Notes |
| Reactants | This compound and a cysteine-containing peptide | |
| Molar Ratio (this compound : Thiol) | 5 - 20 fold excess | A molar excess of the labeling reagent drives the reaction to completion. |
| Solvent | Aqueous buffer (e.g., Phosphate, Borate, HEPES) | The PEG spacer provides good aqueous solubility. |
| pH | 7.5 - 9.0 | Higher pH favors the more nucleophilic thiolate anion, increasing the reaction rate. A pH of 8.0-8.5 is a good starting point. |
| Temperature | Room Temperature (20-25 °C) | The reaction typically proceeds efficiently at room temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored (e.g., by LC-MS) to determine the optimal time. |
| Typical Yield | > 80% | Yields are dependent on the specific substrate and reaction conditions. |
| Purification Method | Size-exclusion chromatography, reverse-phase HPLC, or dialysis | To remove unreacted this compound and other small molecules. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Peptide with this compound
This protocol provides a general method for the conjugation of this compound to a peptide containing one or more cysteine residues.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)
-
Purification system (e.g., HPLC with a C18 column or size-exclusion chromatography columns)
-
Analytical instruments (e.g., LC-MS)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide may contain disulfide bonds, pre-treat the solution with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds. Note: TCEP does not contain a free thiol and does not need to be removed before the addition of the bromo-reagent. If using DTT, it must be removed prior to adding this compound.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM.
-
Add a 10-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Reaction Quenching (Optional):
-
To quench any unreacted this compound, add a small molecule thiol like 2-mercaptoethanol to a final concentration of 10-20 mM and incubate for an additional 30 minutes.
-
-
Purification:
-
Purify the labeled peptide from unreacted this compound and other reaction components.
-
For peptides: Reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA is often effective.
-
For larger proteins: Size-exclusion chromatography or dialysis can be used.
-
-
-
Analysis:
-
Analyze the purified product by LC-MS to confirm the successful conjugation and to determine the purity of the labeled peptide. The mass of the conjugate should increase by the mass of the Propargyl-PEG4 moiety minus the mass of HBr.
-
Protocol 2: Labeling a Protein with this compound
This protocol outlines the steps for labeling a protein with accessible cysteine residues.
Materials:
-
Protein with accessible cysteine residue(s)
-
This compound
-
Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Reducing Agent: Dithiothreitol (DTT)
-
Desalting columns
-
Purification system (e.g., size-exclusion chromatography)
-
Protein concentration assay (e.g., Bradford or BCA)
Procedure:
-
Protein Reduction:
-
Dissolve the protein in Labeling Buffer to a concentration of 1-10 mg/mL.
-
Add DTT to a final concentration of 1 mM and incubate for 1 hour at room temperature to reduce any disulfide bonds.
-
-
Removal of Reducing Agent:
-
Remove the DTT from the protein solution using a desalting column equilibrated with Labeling Buffer. This step is crucial as the thiol in DTT will react with this compound.
-
-
Labeling Reaction:
-
Immediately after removing the DTT, determine the protein concentration.
-
Prepare a fresh stock solution of this compound in DMSO.
-
Add a 20-fold molar excess of this compound to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess this compound by size-exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the labeling efficiency by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Assess the impact of labeling on protein function using a relevant activity assay.
-
Mandatory Visualization
Caption: SN2 reaction of this compound with a thiol.
Caption: Experimental workflow for thiol labeling.
Caption: EGFR signaling and cysteine labeling.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG4-Br Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving Propargyl-PEG4-Br. The following guides and FAQs address common issues encountered during experiments, with a focus on resolving low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and a step-by-step guide to troubleshoot low yields in your this compound reactions.
Q1: I am observing very low or no formation of my desired product. What are the potential causes and how can I fix this?
Potential Causes:
-
Poor Quality or Degraded this compound: This reagent is susceptible to hydrolysis. Improper storage or handling can lead to its degradation.
-
Inactive Nucleophile: The nucleophile you are using may be weak, sterically hindered, or degraded.
-
Suboptimal Reaction Conditions: The chosen solvent, base, temperature, or reaction time may not be suitable for the specific reaction.
-
Presence of Water: Trace amounts of water can hydrolyze this compound, reducing the amount available for your desired reaction.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Evaluate Your Nucleophile:
-
Confirm the purity and activity of your nucleophile.
-
For weakly nucleophilic substrates, consider using a stronger base or increasing the reaction temperature.
-
If your nucleophile is sterically hindered, you may need to extend the reaction time or increase the temperature to overcome the steric barrier.
-
-
Optimize Reaction Conditions:
-
Solvent: Use anhydrous polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents effectively dissolve the reactants without interfering with the reaction.
-
Base: Select a non-nucleophilic base that is strong enough to deprotonate your nucleophile but will not compete in the reaction. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Temperature: While some reactions proceed at room temperature, others may require heating. Incrementally increase the temperature (e.g., to 50-70°C) and monitor the reaction progress by TLC or LC-MS.
-
Reaction Time: Monitor the reaction over time to determine the optimal duration. Incomplete reactions are a common cause of low yields.
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Q2: My reaction is incomplete, and I see a significant amount of unreacted starting material. What should I do?
Potential Causes:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Inadequate Temperature: The activation energy for the reaction may not be reached at the current temperature.
-
Poor Stoichiometry: The molar ratio of the reactants may not be optimal.
Troubleshooting Steps:
-
Extend the Reaction Time: Continue to monitor the reaction at regular intervals until no further consumption of the starting material is observed.
-
Increase the Reaction Temperature: Gradually increase the temperature and continue to monitor the reaction.
-
Adjust Stoichiometry: While a 1:1 molar ratio is a good starting point, you may need to use a slight excess of one of the reactants (e.g., 1.1 to 1.5 equivalents of the nucleophile) to drive the reaction to completion.
Q3: I am observing the formation of unexpected side products. What are the likely side reactions and how can I minimize them?
Potential Causes:
-
Hydrolysis of this compound: As mentioned, this will produce the corresponding alcohol, which will not participate in the desired reaction.
-
Elimination Reactions: Under strongly basic conditions, an elimination reaction can compete with the desired nucleophilic substitution.
-
Reaction with the Propargyl Group: In the context of copper-catalyzed click chemistry, the propargyl group can sometimes interact with the copper catalyst, leading to side products.
Troubleshooting Steps:
-
Minimize Hydrolysis: Strictly adhere to anhydrous reaction conditions.
-
Control Basicity: Use the mildest base necessary to facilitate the reaction. If elimination is suspected, consider using a weaker base or a different solvent system.
-
Optimize Click Chemistry Conditions: If performing a click reaction, ensure you are using the correct copper source, ligand, and reducing agent to favor the desired cycloaddition.
Q4: I am having difficulty purifying my final product. What are some common purification challenges with PEGylated compounds?
Potential Causes:
-
High Polarity: The PEG chain makes the product highly polar, which can lead to streaking on silica gel chromatography.
-
Water Solubility: The product may be highly soluble in water, making extraction from aqueous workups challenging.
-
Similar Polarity of Product and Unreacted PEG Reagent: Separating the desired product from unreacted this compound can be difficult.
Troubleshooting Steps:
-
Chromatography:
-
Consider using reverse-phase chromatography (C18) if the product is sufficiently hydrophobic.
-
For normal-phase silica gel chromatography, a gradient elution with a polar solvent system (e.g., dichloromethane/methanol or chloroform/methanol) may be necessary. Adding a small amount of a more polar solvent like isopropanol can sometimes improve separation.
-
-
Extraction:
-
When performing a liquid-liquid extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve its partitioning into the organic layer.
-
Use a larger volume of organic solvent for the extraction.
-
-
Alternative Purification Methods:
-
Size exclusion chromatography (SEC) can be effective for separating the larger PEGylated product from smaller impurities.
-
Dialysis can be used to remove small molecule impurities if the product has a sufficiently high molecular weight.
-
Data Presentation: Reaction Parameter Summary
The following table provides a summary of typical reaction conditions for the nucleophilic substitution of this compound with a generic amine nucleophile. Please note that these are starting points, and optimization will likely be required for your specific substrate.
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants and is non-protic. |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic bases are preferred. |
| Temperature | 25°C - 70°C | Start at room temperature and increase if the reaction is slow. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
| Stoichiometry (Nucleophile:this compound) | 1.1 : 1 | A slight excess of the nucleophile can drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the starting material. |
| Expected Yield | 60-90% (Illustrative) | Yields are highly dependent on the specific nucleophile and reaction conditions. |
Disclaimer: The expected yield is illustrative and based on general principles of similar reactions. Actual yields may vary significantly depending on the specific experimental setup and the nature of the reactants.
Experimental Protocols
Representative Protocol for Nucleophilic Substitution with an Amine:
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the amine nucleophile (1.1 equivalents) in anhydrous DMF.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirring amine solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow at room temperature, gradually heat the mixture to 50-70°C.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound reactions.
A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Copper-Catalyzed Click Chemistry with Propargyl-PEG4-Br
Welcome to the technical support center for optimizing your copper-catalyzed click chemistry experiments using Propargyl-PEG4-Br. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A1: Each component plays a critical role in the reaction's success:
-
This compound (Alkyne): This is one of the two key reactants. The terminal alkyne group is what participates in the cycloaddition with an azide. The PEG4 linker enhances solubility in aqueous media, and the terminal bromide can be used for subsequent nucleophilic substitution reactions.
-
Azide-containing Molecule: This is the second key reactant that couples with the alkyne.
-
Copper(I) Catalyst: This is the essential catalyst that facilitates the reaction between the alkyne and the azide. It is typically generated in situ from a Copper(II) source.
-
Copper(II) Source (e.g., CuSO₄): A common and inexpensive source of copper for the reaction.
-
Reducing Agent (e.g., Sodium Ascorbate): This agent reduces the Cu(II) to the catalytically active Cu(I) state. It is crucial to use a fresh solution of the reducing agent for optimal performance.
-
Ligand (e.g., THPTA, BTTAA): The ligand stabilizes the Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and protecting sensitive biomolecules from copper-mediated damage.[1][2] It can also accelerate the reaction.
Q2: What is the optimal solvent for my reaction with this compound?
A2: this compound is soluble in a variety of common solvents, including water, DMSO, DCM, and DMF. The choice of solvent will largely depend on the solubility of your azide-containing molecule. For bioconjugation, aqueous buffers (e.g., phosphate buffer, pH 7.4) are commonly used.[3] Co-solvents like DMSO can be used to aid the solubility of hydrophobic reactants.
Q3: What is the recommended stoichiometry of reactants?
A3: While a 1:1 ratio of alkyne to azide is the stoichiometric ideal, it is often beneficial to use a slight excess (1.1 to 2-fold) of the less precious reactant to drive the reaction to completion.[3]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). For reactions involving fluorescent molecules, fluorescence spectroscopy can be a useful tool.
Q5: How do I purify the final product?
A5: Purification methods depend on the nature of your product. For small molecules, column chromatography is a common method.[4] For biomolecules like proteins or oligonucleotides, size-exclusion chromatography, affinity purification, or precipitation (e.g., ethanol precipitation for DNA) are often employed.[5][6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during copper-catalyzed click chemistry reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactivated Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II) by dissolved oxygen. | - Degas all solutions thoroughly with an inert gas (e.g., argon or nitrogen) before starting the reaction.[7]- Use a fresh solution of your reducing agent (e.g., sodium ascorbate).[5]- Ensure you are using a suitable ligand to stabilize the Cu(I) state.[1][2] |
| Inaccessible Reactants: For large biomolecules, the alkyne or azide group may be sterically hindered or buried within the molecule's structure. | - Perform the reaction in the presence of a denaturing agent (e.g., DMSO) to help expose the reactive sites. | |
| Incorrect Reagent Order of Addition: Adding the reducing agent before the ligand can lead to the precipitation of copper species. | - It is recommended to pre-mix the copper source and the ligand before adding them to the reaction mixture containing the azide and alkyne. Add the reducing agent last to initiate the reaction.[7] | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): This can occur in the presence of oxygen and is catalyzed by copper. | - Minimize oxygen exposure by working under an inert atmosphere and degassing your solvents. |
| Decomposition of Propargyl Compound: Some propargyl compounds, particularly tertiary propargyl esters and carbamates, can be unstable under CuAAC conditions and may fragment. | - While this compound is generally stable, if you suspect decomposition, consider using milder conditions or alternative linkers. Primary propargyl substrates are generally more stable.[2] | |
| Damage to Biomolecules | Copper-Mediated Oxidative Damage: Reactive oxygen species (ROS) can be generated in the presence of copper and a reducing agent, which can damage sensitive biomolecules like proteins and DNA. | - Use a chelating ligand like THPTA or BTTAA to sequester the copper ion and protect the biomolecule.[1][2]- Keep the reaction time as short as possible by optimizing other parameters.[3]- Consider adding aminoguanidine to the reaction mixture to scavenge reactive byproducts of ascorbate oxidation. |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for your specific substrates and application.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or an appropriate buffer.
-
Azide-containing molecule: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be prepared fresh before each use.
2. Reaction Setup:
The following is an example for a 200 µL final reaction volume.
| Reagent | Stock Concentration | Volume to Add | Final Concentration |
| Buffer (e.g., PBS, pH 7.4) | - | 138 µL | - |
| This compound | 10 mM | 2 µL | 100 µM |
| Azide-containing molecule | 10 mM | 2 µL | 100 µM |
| CuSO₄ | 20 mM | 2 µL | 200 µM |
| Ligand (THPTA) | 50 mM | 4 µL | 1 mM |
| Sodium Ascorbate | 100 mM | 20 µL | 10 mM |
| Total Volume | 200 µL |
3. Reaction Procedure:
-
In a microcentrifuge tube, add the buffer, this compound, and the azide-containing molecule.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions and let them stand for a few minutes.
-
Add the copper/ligand mixture to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Once the reaction is complete, proceed with the purification of your product.
Visualizations
Caption: Experimental workflow for copper-catalyzed click chemistry.
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
References
- 1. chemscene.com [chemscene.com]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propargyl-PEG8-bromide, 2055046-25-6 | BroadPharm [broadpharm.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Propargyl-PEG4-bromide, 1308299-09-3 | BroadPharm [broadpharm.com]
how to avoid side reactions with Propargyl-PEG4-Br
Welcome to the technical support center for Propargyl-PEG4-Br. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this versatile linker by providing troubleshooting guidance and answers to frequently asked questions to help minimize side reactions and ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule. It contains two reactive functional groups: a terminal alkyne (propargyl group) and an alkyl bromide. The molecule is built on a 4-unit polyethylene glycol (PEG) spacer.
-
Propargyl Group: This terminal alkyne is primarily used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form a stable triazole linkage with azide-containing molecules.[1]
-
Alkyl Bromide: The bromide serves as a good leaving group in nucleophilic substitution reactions, allowing for conjugation to nucleophiles such as amines (e.g., on lysine residues) or thiols (e.g., on cysteine residues).[1][2][3]
-
PEG4 Spacer: The polyethylene glycol spacer enhances the water solubility of the molecule and provides spatial separation between the conjugated molecules.[4][5]
Its primary applications are in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][7]
Q2: What are the main reactive sites on this compound?
The two reactive sites are the terminal alkyne and the carbon atom attached to the bromine.
-
The terminal alkyne reacts with azides in the presence of a copper(I) catalyst.
-
The alkyl bromide reacts with nucleophiles, where the bromide ion is displaced.
Q3: What are the potential side reactions when using this compound?
Potential side reactions can occur at both functional ends of the molecule.
-
With the Propargyl Group: Side reactions are less common with the alkyne under typical bioconjugation conditions, as it is relatively stable. However, improper reaction conditions or the presence of strong bases could lead to undesired reactions.
-
With the Alkyl Bromide: The alkyl bromide can react with various nucleophiles present in a reaction mixture. In a biological sample, this can include off-target reactions with the side chains of amino acids like lysine (amines) and cysteine (thiols).[2][8] The reaction conditions, particularly pH, play a crucial role in determining the reactivity of these nucleophiles.[9]
-
During CuAAC (Click Chemistry): The copper catalyst used in CuAAC can be toxic to cells and can potentially damage biomolecules.[5] This is a significant consideration, especially for in vivo applications.
Troubleshooting Guide: Minimizing Side Reactions
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product | Side reactions with the alkyl bromide: The alkyl bromide may be reacting with unintended nucleophiles in your sample. | pH Control: Adjust the pH of your reaction to favor the desired nucleophilic substitution. For example, thiolates (from cysteine) are more nucleophilic at a slightly basic pH, while amines (from lysine) are more reactive at a higher pH.[9] Purification of Reactants: Ensure your starting materials are free from nucleophilic impurities. |
| Inefficient click reaction: The CuAAC reaction is not proceeding to completion. | Optimize Catalyst Concentration: Use the appropriate concentration of the copper(I) catalyst and a stabilizing ligand. Oxygen Removal: Ensure the reaction is performed under anaerobic conditions, as oxygen can oxidize the Cu(I) catalyst. | |
| Off-target modification of biomolecules | Non-specific reaction of the alkyl bromide: The alkyl bromide is reacting with surface-exposed nucleophilic amino acid residues (e.g., lysine, cysteine) on your protein of interest. | Use of Protecting Groups: If possible, protect reactive functional groups on your biomolecule that are not the intended target of conjugation. Stoichiometry Control: Use a minimal excess of this compound to reduce the likelihood of off-target reactions. |
| Loss of biological activity of the conjugated molecule | Copper-induced damage: The copper catalyst used in the CuAAC reaction may be denaturing your protein or damaging other sensitive biomolecules.[5] | Use Copper-free Click Chemistry: If possible, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which does not require a copper catalyst. This would necessitate using a different alkyne-containing linker (e.g., one with a strained cyclooctyne).[5][10] Use a Copper Chelator: After the CuAAC reaction, add a copper chelator to remove residual copper from your sample. |
| Formation of unexpected byproducts | Reaction with buffer components: Some buffer components can be nucleophilic (e.g., Tris buffer contains a primary amine) and react with the alkyl bromide. | Use a Non-nucleophilic Buffer: Switch to a buffer that does not contain nucleophilic groups, such as phosphate-buffered saline (PBS) or HEPES. |
Experimental Protocols
General Protocol for a Two-Step Conjugation using this compound
This protocol describes a general workflow for first reacting the alkyl bromide with a nucleophile on a target molecule (Molecule A) and then performing a click reaction with an azide-containing molecule (Molecule B).
Step 1: Nucleophilic Substitution with the Alkyl Bromide
-
Dissolve Molecule A: Dissolve your molecule containing the target nucleophile (e.g., a protein with a free cysteine or lysine) in a suitable non-nucleophilic buffer (e.g., PBS, pH 7.4).
-
Add this compound: Add a calculated amount of this compound (typically a 5-10 fold molar excess over Molecule A) to the reaction mixture.
-
Incubate: Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.
-
Purification: Remove the excess this compound using a suitable purification method, such as size exclusion chromatography or dialysis.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reactants: In a separate tube, prepare a solution of the azide-containing Molecule B.
-
Prepare Catalyst Solution: Prepare a fresh solution of the copper(I) catalyst. This is often done by mixing a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) and a stabilizing ligand (e.g., THPTA).
-
Combine Reactants: Add the azide-containing Molecule B to the purified propargylated Molecule A from Step 1.
-
Initiate Click Reaction: Add the copper catalyst solution to the mixture of Molecule A and Molecule B.
-
Incubate: Allow the reaction to proceed, typically at room temperature for 1-2 hours. The reaction should be protected from oxygen.
-
Final Purification: Purify the final conjugate to remove the catalyst and any unreacted starting materials.
Visualizations
Caption: Experimental workflow for a two-step conjugation.
Caption: Troubleshooting logic for side reactions.
References
- 1. Propargyl-PEG4-bromide, 1308299-09-3 | BroadPharm [broadpharm.com]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. adcreview.com [adcreview.com]
- 7. chembk.com [chembk.com]
- 8. mdpi.com [mdpi.com]
- 9. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Propargyl-PEG4-Br Labeled Proteins
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges you may encounter when purifying proteins labeled with Propargyl-PEG4-Br.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the purification of this compound labeled proteins.
Problem 1: Low Labeling Efficiency
Symptoms:
-
Low or no detection of the alkyne group on the purified protein.
-
Mass spectrometry data shows a low percentage of labeled protein.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Degraded this compound Reagent | The bromide group can be susceptible to hydrolysis. Ensure the reagent is stored under dry conditions and at the recommended temperature (-20°C). Prepare stock solutions fresh in an anhydrous solvent like DMF or DMSO and use them immediately.[1] |
| Suboptimal Reaction Buffer pH | The reactivity of target amino acid residues (e.g., cysteines, lysines) is pH-dependent. For targeting cysteines, a pH of 7.0-7.5 is often optimal. For lysines, a pH of 8.0-9.0 is generally more effective. Perform small-scale pilot experiments to determine the optimal pH for your specific protein. |
| Presence of Nucleophiles in the Buffer | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the protein for the labeling reagent. Exchange the protein into a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES before labeling.[1] |
| Insufficient Molar Excess of Reagent | The optimal molar ratio of this compound to protein can vary. Start with a 10-20 fold molar excess and optimize as needed. Be aware that a very high excess can lead to an increase in non-specific modifications. |
| Inaccessible Target Residues | The target amino acid residues on your protein may be buried within the protein's structure. Consider performing the labeling reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidine-HCl) to increase accessibility. Note that this may affect protein function. |
Problem 2: Protein Precipitation or Aggregation During/After Labeling
Symptoms:
-
Visible precipitate forms in the reaction tube.
-
Loss of protein during purification steps.
-
Size-exclusion chromatography (SEC) profile shows high molecular weight aggregates.[2][3]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Over-labeling of the Protein | Excessive labeling can alter the protein's isoelectric point and surface hydrophobicity, leading to aggregation.[1] Reduce the molar excess of the this compound reagent or decrease the reaction time. |
| Unfavorable Buffer Conditions | The pH or ionic strength of the buffer may not be optimal for your protein's stability, especially after modification. Screen a range of buffer conditions (pH, salt concentration) to find one that maintains protein solubility.[2][4] |
| Hydrophobicity of the Propargyl Group | The addition of the propargyl-PEG group can increase the hydrophobicity of the protein surface, potentially leading to aggregation. Including additives like glycerol (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) in the buffer can help maintain solubility.[4] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce protein aggregation. Aliquot your labeled protein and store it at -80°C to minimize freeze-thaw cycles. |
Problem 3: Non-Specific Labeling/Side Reactions
Symptoms:
-
Mass spectrometry analysis reveals modifications on unintended amino acid residues.
-
The purified protein has a heterogeneous mass profile.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reactivity of the Bromide Leaving Group | This compound is an alkylating agent, and the bromide is a good leaving group.[5] This can lead to off-target alkylation of nucleophilic amino acid side chains such as cysteine, methionine, histidine, and lysine. |
| High Reagent Concentration or pH | High concentrations of the labeling reagent and/or a high pH can increase the rate of non-specific reactions. Optimize the molar excess of the reagent and perform the reaction at the lowest effective pH to enhance specificity. |
| Prolonged Reaction Time | Longer incubation times can lead to more off-target modifications. Perform a time-course experiment to determine the minimum time required for sufficient labeling of the target residue. |
Problem 4: Difficulty in Removing Excess this compound
Symptoms:
-
Presence of a significant amount of unreacted reagent in the purified protein sample.
-
Interference in downstream applications (e.g., click chemistry).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Purification Method | The chosen purification method may not be effective at separating the small molecule reagent from the larger protein. |
| Size-Exclusion Chromatography (SEC) | This is often the most effective method for removing small molecule reagents. Use a resin with an appropriate fractionation range for your protein. |
| Dialysis/Diafiltration | Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein but large enough to allow the free reagent to pass through (e.g., 3-10 kDa MWCO). Perform multiple buffer exchanges to ensure complete removal. |
| Spin Desalting Columns | For smaller sample volumes, spin desalting columns are a quick and effective way to remove excess reagent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common amino acid residues that can be labeled with this compound?
A: this compound is an alkylating agent. The bromide is a good leaving group, making the reagent reactive towards nucleophilic amino acid side chains. The most common target is the thiol group of cysteine due to its high nucleophilicity, especially at neutral to slightly basic pH. Other potential targets, particularly at higher pH values, include the amine groups of lysine and the N-terminus, as well as the side chains of histidine and methionine .
Q2: How can I confirm that my protein is successfully labeled with the propargyl group?
A: Several methods can be used for confirmation:
-
Mass Spectrometry (MS): This is the most definitive method. Analysis of the intact protein will show a mass shift corresponding to the addition of the Propargyl-PEG4 group (mass increase of ~237.1 Da). Peptide mapping (LC-MS/MS) after proteolytic digestion can identify the specific site(s) of modification.
-
Click Chemistry Reaction: A downstream click reaction with an azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide) can confirm the presence of the alkyne handle.[6][7] The subsequent detection of biotin (e.g., via Western blot with streptavidin-HRP) or fluorescence provides indirect evidence of successful labeling.
Q3: Which purification method is best for my this compound labeled protein?
A: The choice of purification method depends on the properties of your protein and the nature of the impurities. A multi-step approach is often necessary.
| Purification Method | Principle | Best For |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Removing unreacted this compound, separating monomeric labeled protein from aggregates. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Separating labeled protein from unlabeled protein (if labeling alters the charge), and potentially resolving species with different degrees of labeling. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. | Separating labeled from unlabeled protein, as the propargyl-PEG moiety can alter surface hydrophobicity. |
| Affinity Chromatography | Based on specific binding interactions (e.g., His-tag, GST-tag). | A good initial capture step to isolate the protein of interest from a complex mixture before or after labeling. |
Q4: Can the propargyl group itself cause problems during purification?
A: While generally considered bioorthogonal, the terminal alkyne of the propargyl group can, in some specific contexts, react with nucleophiles like cysteine residues, particularly within the active sites of certain enzymes.[8] However, this is not a common issue. The main challenge associated with the propargyl-PEG tag is its potential to increase the hydrophobicity of the protein, which might lead to aggregation or non-specific binding to chromatography resins. If you suspect non-specific binding, consider increasing the salt concentration in your wash buffers for IEX or adding a non-ionic detergent for HIC and SEC.
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol provides a general starting point. Optimization of buffer composition, pH, reagent concentration, and reaction time is recommended for each specific protein.
-
Buffer Exchange: Ensure your purified protein is in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Avoid buffers containing primary amines or thiols. The protein concentration should ideally be 1-5 mg/mL.
-
Prepare Reagent Stock: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 100 mM.
-
Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution. For example, for 1 mL of a 100 µM protein solution, add 20 µL of the 100 mM this compound stock.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light.
-
Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine or thiol, such as Tris or DTT, to a final concentration of 20-50 mM. Note that this will increase the complexity of the subsequent purification.
-
Purification: Immediately proceed to purification to remove excess reagent and any byproducts. Size-exclusion chromatography (e.g., using a desalting column) is highly recommended as the first step.
Protocol 2: Purification of Labeled Protein using Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate an SEC column (e.g., Superdex 75 or Superdex 200, depending on protein size) with a suitable storage buffer (e.g., PBS with 10% glycerol, pH 7.4).
-
Sample Loading: Load the entire reaction mixture from the labeling step onto the equilibrated column.
-
Fraction Collection: Elute the column with the equilibration buffer and collect fractions. Monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing your protein of interest. The labeled protein should elute in the earlier fractions, while the excess, low-molecular-weight this compound will elute later.
-
Pooling and Concentration: Pool the fractions containing the purified labeled protein and concentrate if necessary using an appropriate centrifugal filter device.
Visualizations
Caption: Experimental workflow for labeling and purifying this compound proteins.
Caption: Troubleshooting logic for purifying this compound labeled proteins.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propargyl-PEG4-bromide, 1308299-09-3 | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Antibody Aggregation During Conjugation
Welcome to the technical support center for antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent antibody aggregation during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of antibody aggregation during conjugation?
Antibody aggregation during conjugation is a multifaceted issue stemming from both intrinsic properties of the antibody and extrinsic factors related to the process and formulation. Key causes include:
-
Physicochemical Properties of the Antibody and Payload:
-
Hydrophobicity: The conjugation of hydrophobic payloads can expose or introduce hydrophobic patches on the antibody surface. To minimize exposure to the aqueous environment, these regions can interact, leading to aggregation.[1]
-
Drug-to-Antibody Ratio (DAR): Higher DARs, especially with hydrophobic payloads, increase the likelihood of aggregation.[1][2]
-
Antibody Fragment vs. Full-Length mAb: Smaller antibody fragments may have a reduced risk of aggregation compared to full-length monoclonal antibodies.[1]
-
-
Process Conditions:
-
pH and Buffer Composition: The pH of the conjugation buffer is critical. When the pH is near the isoelectric point (pI) of the antibody, its net charge is minimal, reducing electrostatic repulsion and increasing the propensity for aggregation.[3] Certain buffers, like citrate, have been shown to be less effective at preventing aggregation compared to histidine or glycine buffers under some conditions.[4][5]
-
Temperature: Elevated temperatures can induce conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.[6][7] The rate of aggregation is generally expected to increase with temperature.[4]
-
Organic Solvents: Solvents used to dissolve hydrophobic payloads can disrupt the antibody's structure and promote aggregation.
-
Reducing Agents: While necessary for cysteine-based conjugation, excessive or harsh reduction of disulfide bonds can lead to antibody fragmentation and subsequent aggregation.
-
-
Storage and Handling:
Q2: How can I prevent antibody aggregation before starting the conjugation reaction?
Proactive measures to ensure the quality of your antibody before conjugation are crucial:
-
Antibody Purity: Start with a highly pure antibody preparation (>95%). Contaminating proteins can interfere with the conjugation reaction and contribute to aggregation.
-
Buffer Exchange: Ensure your antibody is in a suitable buffer for conjugation. Amine-containing buffers like Tris will interfere with NHS-ester chemistry. Remove any unwanted buffer components or stabilizers (e.g., BSA, glycine, azide) through dialysis or buffer exchange.
-
Initial Aggregate Removal: If you suspect the presence of aggregates in your starting antibody solution, they can be removed by size-exclusion chromatography (SEC).
Q3: What are the best practices to minimize aggregation during the conjugation process?
Optimizing the reaction conditions is key to preventing aggregation during conjugation:
-
Optimize Drug-to-Antibody Ratio (DAR): Use the lowest DAR that still provides the desired efficacy. A lower DAR generally leads to a lower aggregation propensity.[1][2]
-
Control pH: Maintain a pH that is sufficiently far from the antibody's pI to ensure colloidal stability.
-
Lower the Temperature: If the conjugation chemistry allows, performing the reaction at a lower temperature can help maintain the antibody's conformational stability.
-
Use of Co-solvents and Excipients:
-
Arginine: This amino acid can be added to the buffer to suppress protein-protein interactions and reduce aggregation.[10][11][12]
-
Polysorbates (e.g., Polysorbate 20 or 80): These non-ionic surfactants can help prevent surface-induced aggregation and stabilize the antibody.[9][13][14][15]
-
Sugars (e.g., Sucrose, Trehalose): These can act as stabilizers.
-
-
Consider Site-Specific Conjugation: This approach can lead to more homogeneous conjugates and may reduce aggregation compared to stochastic conjugation methods.[16]
Q4: How do I remove aggregates after the conjugation reaction?
Post-conjugation purification is essential to remove aggregates and other impurities:
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating monomers from aggregates based on their size.[17][18][19]
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used to remove aggregates.
-
Affinity Chromatography (Protein A or G): This method can be used for purification, though it's important to ensure the elution conditions (low pH) do not induce further aggregation.[20]
Q5: What analytical techniques can I use to detect and quantify antibody aggregation?
Several techniques are available to monitor aggregation throughout your experiment:
-
Size-Exclusion Chromatography (SEC): Provides quantitative data on the percentage of monomer, dimer, and higher-order aggregates.[17][18][19]
-
Dynamic Light Scattering (DLS): A rapid, non-invasive method to determine the size distribution of particles in solution and detect the presence of aggregates.[21][22][23]
-
UV-Vis Spectroscopy: Can provide a quick, semi-quantitative assessment of aggregation by measuring changes in absorbance, often referred to as the aggregation index.[8][24][25][26]
-
Analytical Ultracentrifugation (AUC): A powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates.[27]
Troubleshooting Guides
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation
| DAR | Observation | Recommendation |
| Low (2-4) | Generally lower propensity for aggregation. | Optimal starting point for most applications. |
| High (>4) | Increased likelihood of aggregation, especially with hydrophobic payloads.[1][2] | Consider using more hydrophilic linkers or payloads. Optimize formulation with excipients. |
Table 2: Effect of pH on Antibody Aggregation Rate
| pH Relative to pI | Aggregation Propensity | Rationale |
| pH ≈ pI | High | Minimal electrostatic repulsion between antibody molecules. |
| pH > pI | Low | Net negative charge leads to electrostatic repulsion. |
| pH < pI | Low | Net positive charge leads to electrostatic repulsion. |
Note: Extreme pH values can also lead to denaturation and aggregation.[3][4][28]
Table 3: Influence of Temperature on Aggregation Kinetics
| Temperature | Effect on Aggregation Rate | Note |
| Low (e.g., 4°C) | Slower aggregation rate.[6][7] | Ideal for storage and conjugation when possible. |
| Elevated (e.g., 40°C) | Significantly accelerated aggregation.[6][7] | Often used in stress studies to predict long-term stability. |
Table 4: Common Excipients for Preventing Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| L-Arginine | 50-250 mM | Suppresses protein-protein interactions.[10][11][12] |
| Polysorbate 20/80 | 0.01-0.1% (w/v) | Prevents surface-induced aggregation.[9][13][14][15] |
| Sucrose/Trehalose | 5-10% (w/v) | Stabilizes the native protein structure. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an antibody-drug conjugate (ADC) sample.
Materials:
-
SEC column suitable for antibody separations (e.g., TSKgel G3000SWxl)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
ADC sample
-
Molecular weight standards
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Standard Curve: Inject a series of molecular weight standards to calibrate the column and determine the elution times for known proteins.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To rapidly assess the size distribution and presence of aggregates in an ADC sample.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
ADC sample
-
Filtration device (0.22 µm)
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Sample Preparation: Filter a small volume (e.g., 20-50 µL) of the ADC sample (at least 0.5 mg/mL) through a 0.22 µm filter directly into a clean cuvette. Ensure no air bubbles are present.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature. Perform the DLS measurement.
-
Data Analysis: Analyze the resulting size distribution plot. A monomodal peak corresponding to the expected size of the ADC monomer indicates a homogenous sample. The presence of larger peaks or a high polydispersity index (PDI) suggests the presence of aggregates.
Protocol 3: UV-Vis Spectroscopy for Aggregation Index
Objective: To obtain a semi-quantitative measure of aggregation.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvette
-
ADC sample
-
Buffer for blanking
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Blanking: Blank the instrument with the same buffer used for the ADC sample.
-
Measurement: Measure the absorbance of the ADC sample from 250 nm to 450 nm.
-
Calculation: The aggregation index (AI) can be calculated using the following formula: AI = (A340 / (A280 - A340)) * 100 Where A340 is the absorbance at 340 nm and A280 is the absorbance at 280 nm. A higher AI value indicates a greater degree of aggregation.[26]
Visual Troubleshooting Workflows
Caption: A typical experimental workflow for antibody conjugation, highlighting key stages for aggregation prevention and analysis.
Caption: A logical troubleshooting guide for addressing high levels of antibody aggregation post-conjugation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aggregation Time Machine: A Platform for the Prediction and Optimization of Long-Term Antibody Stability Using Short-Term Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pepolska.pl [pepolska.pl]
- 9. Polysorbate 20 prevents the precipitation of a monoclonal antibody during shear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 16. adcreview.com [adcreview.com]
- 17. Antibody Aggregates & Fragments Analysis Workflow [sigmaaldrich.com]
- 18. lcms.cz [lcms.cz]
- 19. biomanufacturing.org [biomanufacturing.org]
- 20. Protein A chromatography increases monoclonal antibody aggregation rate during subsequent low pH virus inactivation hold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.cbc.osu.edu [research.cbc.osu.edu]
- 22. pubs.aip.org [pubs.aip.org]
- 23. unchainedlabs.com [unchainedlabs.com]
- 24. Determination of Monoclonal Antibody Aggregation using UV/Vis Spectroscopy [perkinelmer.com]
- 25. agilent.com [agilent.com]
- 26. jbiochemtech.com [jbiochemtech.com]
- 27. Best Practices for Aggregate Quantitation of Antibody Therapeutics by Sedimentation Velocity Analytical Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
effect of pH on Propargyl-PEG4-Br reactivity
This technical support guide provides detailed information on the effect of pH on the reactivity and stability of Propargyl-PEG4-Br. It is intended for researchers, scientists, and drug development professionals using this bifunctional linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: this compound is reasonably stable across a neutral to slightly acidic pH range (approximately pH 4-8). The core structure consists of ether linkages within the PEG4 spacer, a terminal propargyl group, and a primary alkyl bromide.
-
Ether Linkages: The ether bonds of the PEG spacer are generally stable but can undergo acid-catalyzed hydrolysis under strongly acidic conditions (pH < 3) and elevated temperatures.[1][2][3][4] They are highly resistant to cleavage under basic conditions.[1][2]
-
Propargyl Group: The terminal alkyne is stable across a wide pH range. Under very strong basic conditions (pH > 12), the terminal proton can be abstracted.
-
Alkyl Bromide: The carbon-bromine bond is susceptible to nucleophilic attack, and the rate of hydrolysis to an alcohol is generally slow at neutral pH but can be accelerated at highly acidic or basic pH.
For optimal stability during storage and handling, it is recommended to maintain a neutral pH and store the product at -20°C, protected from moisture.[5][][7]
Q2: What is the optimal pH for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with the propargyl group?
A2: The CuAAC (Click Chemistry) reaction is robust and can be performed over a broad pH range, typically between 4 and 12.[8][9] For bioconjugation applications, a pH range of 7.0 to 7.5 is often a good starting point to ensure the stability of biological molecules.[10] The reaction is generally insensitive to aqueous conditions within this pH range.[8]
Q3: What is the recommended pH for a nucleophilic substitution reaction involving the bromide group?
A3: For nucleophilic substitution reactions, the pH should be chosen to ensure that the incoming nucleophile is in its active, deprotonated form without causing degradation of the this compound linker.
-
Thiol Nucleophiles: For reactions with thiols (e.g., cysteine residues), a pH of 7-8.5 is recommended to ensure the formation of the more nucleophilic thiolate anion.
-
Amine Nucleophiles: For reactions with amines, a slightly basic pH (around 8-9) is often used to ensure the amine is deprotonated and nucleophilic. However, care must be taken to avoid potential side reactions at higher pH.
It is advisable to perform the reaction at a pH where the nucleophile is sufficiently reactive, while the linker remains stable.
Q4: Can I perform reactions at highly acidic or basic pH? What are the risks?
A4: Performing reactions at the extremes of the pH scale carries risks:
-
Highly Acidic Conditions (pH < 4): Prolonged exposure to strong acids can lead to the cleavage of the PEG chain's ether linkages, resulting in the degradation of the linker.[3][4]
-
Highly Basic Conditions (pH > 10): While the ether linkages are stable, high pH can promote the hydrolysis of the alkyl bromide to the corresponding alcohol, reducing the efficiency of the desired nucleophilic substitution. Additionally, very strong bases can deprotonate the terminal alkyne.
Troubleshooting Guide
| Issue | Potential Cause (pH-related) | Suggested Solution |
| Low yield in CuAAC (Click) reaction | Incorrect pH for catalyst stability or biomolecule integrity. | While CuAAC is tolerant of a wide pH range (4-12), ensure the pH is compatible with your specific biomolecule.[8][9] A good starting point for many biological systems is pH 7.0-7.5.[10] |
| Low yield in nucleophilic substitution | The nucleophile is not sufficiently deprotonated and reactive. | Increase the pH of the reaction buffer to favor the deprotonated, more nucleophilic form of your molecule (e.g., pH 7-8.5 for thiols). |
| The alkyl bromide has hydrolyzed to an alcohol. | Avoid prolonged incubation at highly basic pH. Perform the reaction at the lowest pH that still provides sufficient nucleophilicity. | |
| Degradation of the linker observed (e.g., by mass spectrometry) | The reaction was performed under harsh acidic conditions. | Buffer the reaction to a pH between 4 and 8. Avoid prolonged exposure to strong acids.[3][4] |
| Unexpected side products | Side reactions due to extreme pH. | Characterize the side products to understand the degradation pathway. Optimize the reaction pH to minimize these side reactions. Consider a narrower pH range for your experiments. |
Data Presentation
The following table provides an illustrative summary of the stability and reactivity of this compound at various pH values based on general chemical principles. This data is for illustrative purposes and should be confirmed experimentally for your specific application.
| pH Range | Stability of PEG Ether Linkages | Reactivity of Propargyl Group (CuAAC) | Reactivity of Bromide Group (Nucleophilic Substitution) | Potential Issues |
| 2-4 | Low (Risk of hydrolysis) | Moderate (Possible, but linker instability is a concern) | Low (Protonated nucleophiles are less reactive) | Degradation of PEG chain.[3][4] |
| 4-6 | Good | Good | Low to Moderate (Depends on nucleophile's pKa) | Suboptimal for many nucleophilic substitutions. |
| 6-8 | Excellent | Excellent (Optimal for many bioconjugations) | Good (Effective for thiols and some amines) | Ideal range for most applications. |
| 8-10 | Excellent | Good | Excellent (Optimal for most amines) | Increased risk of bromide hydrolysis. |
| 10-12 | Excellent | Moderate (Potential for catalyst instability) | Moderate (Risk of hydrolysis outweighs reactivity benefits) | Significant hydrolysis of the alkyl bromide. |
Experimental Protocols
Protocol: Determining the Optimal pH for Nucleophilic Substitution with a Thiol-Containing Peptide
This protocol describes a method to determine the optimal pH for the conjugation of this compound to a model peptide containing a cysteine residue.
Materials:
-
This compound
-
Cysteine-containing model peptide (e.g., Ac-Cys-Gly-Tyr-NH2)
-
Phosphate buffer (100 mM) at pH 6.0, 6.5, 7.0, 7.5, and 8.0
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water (HPLC-grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMF to a final concentration of 10 mM.
-
Dissolve the model peptide in water to a final concentration of 5 mM.
-
-
Set up Reactions:
-
In separate microcentrifuge tubes, add 50 µL of each phosphate buffer (pH 6.0, 6.5, 7.0, 7.5, and 8.0).
-
To each tube, add 10 µL of the 5 mM peptide stock solution.
-
Initiate the reaction by adding 5 µL of the 10 mM this compound stock solution to each tube (this results in a molar excess of the linker).
-
Vortex each tube gently to mix.
-
-
Incubation:
-
Incubate all reaction tubes at room temperature for 2 hours.
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding 5 µL of 10% TFA to each tube.
-
Dilute each reaction mixture with 430 µL of water/ACN (95:5) with 0.1% TFA.
-
-
HPLC Analysis:
-
Analyze each sample by reverse-phase HPLC.
-
Use a gradient of water/ACN with 0.1% TFA.
-
Monitor the reaction at a suitable wavelength (e.g., 220 nm or 280 nm) to detect the peptide and the conjugated product.
-
Calculate the percentage of conversion to the product at each pH by integrating the peak areas of the starting peptide and the product.
-
-
Data Analysis:
-
Plot the percentage of product formation against the pH to determine the optimal pH for the conjugation reaction.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Troubleshooting workflow for pH-related issues.
Caption: Summary of pH effects on the linker.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Propargyl-PEG4-bromide | CAS: 1308299-09-3 | AxisPharm [axispharm.com]
- 7. Propargyl-PEG4-bromide, 1308299-09-3 | BroadPharm [broadpharm.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
dealing with impure antibody samples for conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with impure antibody samples for conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an antibody sample and how do they affect conjugation?
Antibody samples can contain various impurities that can significantly interfere with the conjugation process. These impurities primarily compete with the target antibody for the labeling agent, leading to reduced conjugation efficiency and inconsistent results.
Common Impurities and Their Effects:
-
Carrier Proteins (e.g., BSA, gelatin): These proteins contain primary amines that will compete with the antibody for the conjugation sites, drastically reducing the labeling efficiency of the target antibody.[1]
-
Buffer Components with Primary Amines (e.g., Tris, Glycine): Buffers like Tris and glycine contain primary amines that will react with amine-reactive crosslinkers (like NHS esters), thus quenching the conjugation reaction.
-
Sodium Azide: This common preservative can interfere with certain conjugation chemistries, particularly those involving HRP, as it is an inhibitor of the enzyme.
-
Unpurified Antibody Preparations (e.g., ascites fluid, serum, tissue culture supernatant): These sources contain a multitude of extraneous proteins that will compete for the label, leading to a poorly characterized and inefficiently labeled final product.
-
Antibody Aggregates: Aggregates can cause issues with purification, lead to non-specific binding in downstream applications, and potentially be more immunogenic.[2] Their removal is a critical step in ensuring a high-quality conjugate.
-
Free Small Molecules and Solvents: Residual small molecules from previous purification steps or solvents can interfere with the conjugation reaction.[3]
Q2: What is the recommended purity and concentration of an antibody for successful conjugation?
For optimal conjugation results, the purity and concentration of your antibody are critical.
| Parameter | Recommendation | Rationale |
| Purity | >95% | Higher purity ensures that the label is primarily conjugating to your antibody of interest and not to contaminating proteins. |
| Concentration | >0.5 mg/mL | A higher antibody concentration helps to drive the conjugation reaction forward efficiently. Dilute antibody solutions can lead to a lower degree of labeling. |
Q3: My antibody is in a buffer containing Tris and sodium azide. What should I do before starting the conjugation?
You will need to perform a buffer exchange to remove these interfering substances. Tris contains primary amines that will compete with your antibody in the conjugation reaction, and sodium azide can inhibit the activity of certain labels like HRP.
Recommended Action: Perform a buffer exchange into a conjugation-compatible buffer, such as Phosphate-Buffered Saline (PBS).[] Common methods for buffer exchange include dialysis, diafiltration, and desalting columns.[5]
Q4: How can I remove aggregates from my antibody sample?
Aggregate removal is crucial for a successful conjugation and for the performance of the final conjugate.[6] Several chromatography techniques can be employed for this purpose.
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating monomers from aggregates based on their size.[6] It is often used as a final polishing step.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Both anion and cation exchange chromatography can be optimized to remove aggregates.[6]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a powerful tool for aggregate removal.[6][7]
-
Mixed-Mode Chromatography (MMC): This method combines different types of interactions (e.g., ionic and hydrophobic) to provide unique selectivities for separating aggregates from monomers.[6][2]
Troubleshooting Guide
Issue 1: Low Conjugation Yield or No Signal
A common problem is observing little to no signal from your conjugated antibody. This can often be traced back to the quality of the starting antibody sample.
| Potential Cause | Troubleshooting Step |
| Low Antibody Concentration | Concentrate your antibody to >0.5 mg/mL using methods like ultrafiltration. |
| Impure Antibody | Verify the purity of your antibody. It should be >95% pure. If necessary, purify the antibody using affinity, ion exchange, or size exclusion chromatography. |
| Interfering Buffer Components | Perform a buffer exchange to remove substances like Tris, glycine, or sodium azide. |
| Presence of Carrier Proteins (e.g., BSA) | Remove carrier proteins using an appropriate purification method. Note that standard concentration/buffer exchange kits with a 10 kDa cutoff will not remove BSA. Affinity chromatography is a suitable method for this. |
Workflow for Troubleshooting Low Conjugation Yield:
References
- 1. Carrier-free formulations for recombinant antibodies | Abcam [abcam.com]
- 2. Antibody Aggregate Removal Using a Mixed-Mode Chromatography Resin | Springer Nature Experiments [experiments.springernature.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 5. Buffer Exchange [sartorius.com]
- 6. pharmtech.com [pharmtech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
storage and stability issues of Propargyl-PEG4-Br solutions
Welcome to the technical support center for Propargyl-PEG4-Br. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept at -20°C in a dry, dark environment. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize oxidation and moisture exposure. For short-term storage (days to weeks), 4°C is acceptable.
Q2: How should I prepare and store solutions of this compound?
A2: It is recommended to use anhydrous solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare stock solutions. For long-term storage of solutions, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage, -20°C is suitable. Always ensure the solution is tightly sealed to prevent moisture absorption and exposure to light.
Q3: What are the primary stability concerns for this compound in solution?
A3: The main stability concerns are hydrolysis of the alkyl bromide and oxidation of the propargyl group. The polyethylene glycol (PEG) backbone itself is generally stable, but the terminal functional groups are more reactive. Exposure to moisture, light, and oxygen can accelerate degradation.
Q4: Can I store this compound solutions in aqueous buffers?
A4: Storing this compound in aqueous buffers for extended periods is not recommended due to the susceptibility of the alkyl bromide to hydrolysis, which will convert the bromide to a hydroxyl group. If your experiment requires an aqueous environment, it is best to prepare the aqueous solution fresh and use it immediately.
Q5: How can I check the purity and integrity of my this compound solution?
A5: The purity of your solution can be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). Regular analysis can help monitor for the appearance of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor reactivity in click chemistry reactions. | Degradation of the terminal alkyne (propargyl group) due to oxidation. | - Ensure the compound has been stored under an inert atmosphere and protected from light.- Prepare fresh solutions from solid material.- Confirm the integrity of the propargyl group using analytical methods like NMR or mass spectrometry. |
| Low yield in nucleophilic substitution reactions. | Hydrolysis of the bromide group to a hydroxyl group. | - Use anhydrous solvents for your reaction.- If an aqueous environment is necessary, minimize the reaction time and consider using a higher excess of the reagent.- Verify the presence of the bromide using mass spectrometry. |
| Unexpected peaks in HPLC analysis. | Degradation of the this compound. | - Review storage and handling procedures.- Characterize the new peaks using mass spectrometry to identify potential degradation products (e.g., hydrolyzed or oxidized species).- Perform a forced degradation study to intentionally generate and identify potential degradants. |
| Inconsistent experimental results. | Inconsistent concentration of the stock solution due to solvent evaporation or degradation. | - Aliquot stock solutions to minimize handling of the main stock.- Re-qualify the concentration of the stock solution periodically using a validated analytical method. |
Quantitative Stability Data
The following table provides illustrative stability data for a 10 mM solution of this compound in anhydrous DMSO. This data is intended as a guideline, and actual stability may vary based on specific experimental conditions.
| Storage Condition | Time Point | Purity (%) | Major Degradant (%) |
| -80°C | 1 month | >99 | <0.5 |
| 6 months | >98 | <1.0 | |
| -20°C | 1 month | >98 | <1.0 |
| 6 months | ~95 | ~3.0 (Hydrolysis Product) | |
| 4°C | 1 week | ~97 | ~1.5 (Hydrolysis Product) |
| 1 month | ~90 | ~7.0 (Hydrolysis Product) | |
| Room Temperature | 24 hours | ~95 | ~3.0 (Hydrolysis Product) |
| 1 week | <85 | >10 (Multiple Degradants) |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to identify potential degradation products and assess stability under various stress conditions.
Objective: To evaluate the stability of this compound in a DMSO solution under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and formic acid
-
HPLC system with a C18 column and a suitable detector (CAD, ELSD, or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 7 days.
-
Control Sample: Keep 1 mL of the stock solution at -20°C.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours for hydrolysis/oxidation; 1, 3, 7 days for thermal), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by HPLC.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to resolve the parent compound from its degradation products (e.g., start with 95% A, ramp to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: CAD, ELSD, or MS
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation.
-
If using an MS detector, identify the mass of the degradation products to propose their structures.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of this compound.
Validation & Comparative
Confirming Successful Conjugation with Propargyl-PEG4-Br: A Comparative Guide to Analytical Methods
For researchers and drug development professionals, confirming the successful conjugation of molecules using linkers like Propargyl-PEG4-Br is a critical step in the development of novel therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker featuring a propargyl group for click chemistry reactions and a bromo group for nucleophilic substitution. Its PEG4 spacer enhances solubility and reduces steric hindrance.[1] The successful conjugation must be rigorously confirmed to ensure the efficacy, safety, and batch-to-batch consistency of the final product.[]
Comparative Analysis of Key Analytical Techniques
The three primary methods for confirming conjugation with this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and provides complementary information.
| Technique | Principle | Information Provided | Resolution | Sensitivity | Quantitative Capability | Key Considerations |
| HPLC (HIC/RP-HPLC) | Separation based on hydrophobicity. | Purity, presence of unreacted starting materials, and drug-to-antibody ratio (DAR) for ADCs. | High | Moderate to High | Yes | Method development can be time-consuming; MS incompatibility with some mobile phases (e.g., high salt in HIC).[3] |
| Mass Spectrometry (LC-MS) | Measurement of mass-to-charge ratio. | Unambiguous confirmation of covalent bond formation, molecular weight of the conjugate, and identification of conjugation sites (peptide mapping).[4] | High | High | Yes (with appropriate standards) | Complex data analysis for heterogeneous samples; potential for ion suppression.[5] |
| NMR Spectroscopy | Detection of nuclear spin transitions in a magnetic field. | Structural confirmation of the conjugate, verification of the reaction at the propargyl group, and quantification of conjugation efficiency.[6] | Moderate | Low | Yes (qNMR) | Requires higher sample concentrations; complex spectra for large biomolecules.[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Hydrophobic Interaction Chromatography (HIC) for ADC Analysis
HIC is a powerful technique for characterizing the heterogeneity of ADCs and determining the drug-to-antibody ratio (DAR).[8] It separates molecules based on their surface hydrophobicity under non-denaturing conditions.[9]
Sample Preparation: Dilute the conjugation reaction mixture and the unconjugated antibody (as a control) to 1 mg/mL in a phosphate buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.0).
HIC-HPLC System and Conditions:
-
Column: A HIC column, such as one with a butyl-nonporous resin, is typically used.[10]
-
Mobile Phase A: 2 M ammonium sulfate in 20 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
Data Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR, as the addition of the hydrophobic drug-linker increases retention time. The relative peak areas can be used to calculate the average DAR.
LC-MS for Intact Mass Analysis
LC-MS provides definitive confirmation of conjugation by measuring the precise molecular weight of the product.[11]
Sample Preparation: Desalt the reaction mixture using a suitable method, such as a spin column, and dilute to approximately 0.1-1 mg/mL in an appropriate solvent (e.g., water with 0.1% formic acid).
LC-MS System and Conditions:
-
LC Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the protein of interest (e.g., 5% to 95% B over 10-15 minutes).
-
MS Detector: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
Data Analysis: The mass spectrum of the conjugated product will show a mass shift corresponding to the addition of the Propargyl-PEG4-linker and any attached molecule. Deconvolution of the resulting charge state envelope will provide the intact mass of the conjugate.
¹H NMR for Monitoring the Propargyl Group
¹H NMR is particularly useful for confirming that the conjugation reaction has occurred at the propargyl terminus of the linker.
Sample Preparation: Lyophilize the sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 1-10 mg/mL.
NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: Standard 1D ¹H NMR.
-
Key Signals to Monitor: The characteristic signals of the propargyl protons (alkynyl C-H and adjacent CH₂) should be monitored.[12][13] Upon successful conjugation via click chemistry, these signals will disappear and new signals corresponding to the formed triazole ring will appear.
Data Analysis: Comparison of the ¹H NMR spectra before and after the conjugation reaction will provide clear evidence of the transformation of the propargyl group. Quantitative NMR (qNMR) can be employed by adding an internal standard of known concentration to determine the conjugation efficiency.[14][15]
Alternative Conjugation Chemistries and their Confirmation
While this compound utilizes click chemistry and nucleophilic substitution, other linkers employ different reactive handles. The choice of linker chemistry can influence the ease and methodology of conjugation confirmation.
| Linker Chemistry | Reactive Groups | Confirmation Highlights |
| NHS Ester | N-Hydroxysuccinimide ester reacts with primary amines (e.g., lysine residues).[16] | Confirmation often relies on MS to determine the number of attached linkers due to the heterogeneity of conjugation sites. HIC can also be used to assess the overall hydrophobicity change.[17] |
| Maleimide | Maleimide group reacts with thiols (e.g., cysteine residues).[] | Site-specific conjugation to cysteines can be confirmed by MS, often showing a more homogenous product compared to NHS ester chemistry. RP-HPLC can be used to separate light and heavy chains to confirm conjugation sites. |
| Click Chemistry (Azide/Alkyne) | Azide reacts with an alkyne (as in this compound).[18] | The disappearance of the characteristic azide and alkyne signals in IR or Raman spectroscopy can be a quick check. NMR is excellent for observing the specific chemical shift changes upon triazole formation.[12] |
Visualizing Workflows and Pathways
References
- 1. Propargyl-PEG4-bromide | CAS: 1308299-09-3 | AxisPharm [axispharm.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellmosaic.com [cellmosaic.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. enovatia.com [enovatia.com]
- 12. researchgate.net [researchgate.net]
- 13. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. lcms.cz [lcms.cz]
- 17. Oligonucleotide conjugated antibody strategies for cyclic immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the LC-MS Analysis of Propargyl-PEG4-Br Reaction Products
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of reaction products is paramount. Propargyl-PEG4-Br is a versatile heterobifunctional linker, offering the ability to conjugate biomolecules through two distinct chemical pathways: nucleophilic substitution via its bromide group and copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) via its terminal alkyne. This guide provides a comparative analysis of the LC-MS characterization of this compound conjugates and common alternatives, supported by detailed experimental protocols and illustrative data.
Comparison of this compound with Alternative PEG Linkers
The choice of a PEG linker is dictated by the available functional groups on the biomolecule of interest and the desired stability of the resulting linkage. This compound offers unique advantages, but also presents specific challenges compared to more common amine-reactive (NHS ester) and thiol-reactive (maleimide) linkers. The following tables provide a comparative overview of these linkers and the expected LC-MS results for a model peptide (e.g., a 10-amino acid peptide with a single lysine and a single cysteine).
Table 1: Comparison of Functional Groups and Reaction Products
| Feature | This compound | NHS-PEG4-Ester | Maleimide-PEG4 |
| Reactive Group 1 | Bromo (alkyl halide) | N-Hydroxysuccinimide Ester | Maleimide |
| Target Residue(s) | Cys, Lys, His | Lys, N-terminus | Cys |
| Linkage Formed | Thioether, Secondary Amine | Amide | Thioether |
| Reaction pH | 7.5 - 9.0 | 7.0 - 8.5 | 6.5 - 7.5 |
| Reactive Group 2 | Propargyl (alkyne) | N/A | N/A |
| Target for Group 2 | Azide | N/A | N/A |
| Linkage Formed | Triazole | N/A | N/A |
Table 2: Illustrative LC-MS Data for a Model Peptide Conjugate
| Parameter | Unmodified Peptide | This compound Conjugate (via Bromide) | NHS-PEG4-Ester Conjugate | Maleimide-PEG4 Conjugate |
| Illustrative Molecular Weight (Da) | 1000 | 1215.3 | 1243.3 | 1311.4 |
| Mass Shift (Da) | N/A | +215.3 | +243.3 | +311.4 |
| Expected Relative Retention Time | + | ++ | +++ | +++ |
| Observed Adducts | Na+, K+ | Na+, K+ | Na+, K+ | Na+, K+ |
Note: The mass shifts are calculated based on the molecular weight of the respective PEG4 linkers, accounting for the leaving groups. Retention times are illustrative and will vary based on the specific peptide and chromatographic conditions. Increased hydrophilicity from the PEG linker generally leads to earlier elution (shorter retention time) in reversed-phase chromatography.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide protocols for a typical conjugation reaction with this compound and the subsequent LC-MS analysis.
Protocol 1: Conjugation of this compound to a Peptide via Nucleophilic Substitution
This protocol describes the reaction of the bromide group of this compound with a cysteine residue on a model peptide.
Materials:
-
Model peptide with a single cysteine residue
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Dimethylformamide (DMF)
-
Quenching reagent: 1 M Dithiothreitol (DTT)
Procedure:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMF.
-
Add a 10-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 4 hours with gentle shaking.
-
To quench the reaction, add DTT to a final concentration of 10 mM and incubate for 15 minutes.
-
The reaction mixture is now ready for purification by HPLC or for direct LC-MS analysis.
Protocol 2: LC-MS Analysis of the Conjugated Peptide
This protocol outlines a general method for the analysis of PEGylated peptides by LC-MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap)
LC Conditions:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5-60% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: 300-2000 m/z
-
Data Acquisition: Full scan mode
Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow.
This compound dual reaction pathways.
Workflow for LC-MS analysis of conjugates.
Conclusion
The characterization of bioconjugates requires a robust analytical workflow. While the analysis of PEGylated molecules can be challenging due to potential heterogeneity and altered chromatographic behavior, the use of high-resolution LC-MS provides the necessary sensitivity and mass accuracy to confirm the identity and purity of the desired products. This compound offers a unique dual-functionality for bioconjugation strategies. By understanding its reactivity and employing appropriate analytical methods, researchers can confidently characterize their novel bioconjugates. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and bioconjugation.
A Comparative Guide to Determining Drug-to-Antibody Ratio in Antibody-Drug Conjugates
The development of antibody-drug conjugates (ADCs) as targeted cancer therapies requires precise characterization of their structural properties, with the drug-to-antibody ratio (DAR) being a critical quality attribute. The DAR, which represents the average number of drug molecules conjugated to a single antibody, directly influences the efficacy, safety, and pharmacokinetics of the ADC.[1][2] An optimal DAR is crucial for achieving the desired therapeutic window.[2] This guide provides a comparative overview of common analytical techniques for DAR determination, with a special focus on ADCs synthesized using click chemistry with reagents like Propargyl-PEG4-Br.
This compound is a non-cleavable linker that contains a propargyl group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for the conjugation of azide-containing drug molecules to antibodies.[3][4] This method allows for the creation of stable, site-specific ADCs.[]
This guide will compare three prominent methods for DAR determination: a mass spectrometry-based approach for ADCs synthesized with this compound, Hydrophobic Interaction Chromatography (HIC-HPLC), and UV/Vis Spectroscopy.
Workflow for DAR Determination using a Click Chemistry Approach
The following diagram illustrates a typical workflow for the characterization of an ADC synthesized using a propargyl-containing linker, leading to DAR determination by mass spectrometry.
References
Propargyl-PEG4-Br vs. SMCC Linkers: A Comparative Guide for ADC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, and efficacy. This guide provides an objective comparison of two non-cleavable linkers: the traditional succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the more recent Propargyl-PEG4-Br linker, which incorporates a polyethylene glycol (PEG) spacer and utilizes click chemistry for conjugation.
While direct head-to-head experimental data for ADCs synthesized with these specific linkers is limited in publicly available literature, this guide will draw upon established principles of linker chemistry and the known properties of their constituent parts to provide a comprehensive comparison.
Linker Characteristics and Mechanism of Action
Both this compound and SMCC are classified as non-cleavable linkers. This means that the cytotoxic payload is released only after the complete degradation of the antibody backbone within the lysosome of the target cancer cell. This mechanism generally leads to improved plasma stability and a more predictable pharmacokinetic profile compared to cleavable linkers.
This compound is a heterobifunctional linker that features a propargyl group for bioorthogonal "click chemistry" conjugation and a terminal bromide which can be converted to other functional groups, such as an NHS ester, for reaction with primary amines (e.g., lysine residues) on the antibody. The incorporation of a four-unit PEG spacer is intended to enhance the hydrophilicity of the ADC.
SMCC is a widely used heterobifunctional linker containing an N-hydroxysuccinimide (NHS) ester that reacts with amines on the antibody, and a maleimide group that forms a stable thioether bond with a thiol group on the cytotoxic payload.[1][2] Its cyclohexane moiety provides rigidity to the linker structure. The stability and clinical validation of SMCC are exemplified by its use in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[3]
Comparative Data Summary
The following tables summarize the expected performance characteristics of ADCs constructed with this compound versus SMCC linkers, based on their chemical properties and general findings from related studies.
Table 1: Physicochemical and In Vitro Performance Comparison
| Parameter | This compound | SMCC | Rationale & References |
| Hydrophilicity | Higher | Lower | The PEG4 spacer in this compound significantly increases water solubility.[4][5] SMCC possesses a more hydrophobic cyclohexane group.[] |
| Tendency for Aggregation | Lower | Higher | Increased hydrophilicity from the PEG spacer is known to reduce the propensity for ADC aggregation, especially with hydrophobic payloads.[7] |
| Plasma Stability | High (Triazole bond) | High (Thioether bond) | The triazole linkage formed by click chemistry is exceptionally stable.[8] The thioether bond formed by the maleimide-thiol reaction is also highly stable, though some studies have noted potential for retro-Michael reactions.[9] |
| Drug-to-Antibody Ratio (DAR) | Potentially more homogenous | Heterogeneous | Click chemistry can offer more controlled and site-specific conjugation, potentially leading to a more uniform DAR.[] Lysine conjugation with NHS esters typically results in a heterogeneous mixture of species.[11] |
| In Vitro Cytotoxicity | Potentially similar | Established potency | The primary determinant of in vitro cytotoxicity is the payload itself. However, linker properties can influence cellular uptake and payload release.[12] |
Table 2: Pharmacokinetic and In Vivo Performance Comparison
| Parameter | This compound | SMCC | Rationale & References |
| Circulation Half-life | Potentially longer | Established half-life | The hydrophilic PEG shield can reduce clearance by the reticuloendothelial system, potentially leading to a longer half-life.[1][13] |
| Tumor Accumulation | Potentially enhanced | Effective | Improved pharmacokinetics can lead to greater accumulation of the ADC in the tumor.[1] |
| Off-target Toxicity | Potentially lower | Generally low | The high stability of both linkers minimizes premature payload release. The improved hydrophilicity of the PEG linker may further reduce non-specific uptake.[3] |
| Immunogenicity | Potentially lower | Low | PEGylation is known to reduce the immunogenicity of therapeutic proteins.[4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of ADCs using both linker types are provided below.
Protocol 1: ADC Synthesis using Propargyl-PEG4-NHS Ester (a derivative of this compound)
This protocol outlines a two-step conjugation process involving the initial reaction of the antibody with the NHS ester end of the linker, followed by the click chemistry reaction with an azide-modified payload.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Propargyl-PEG4-NHS ester (dissolved in DMSO)
-
Azide-functionalized cytotoxic payload (dissolved in DMSO)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers (e.g., PBS)
Procedure:
-
Antibody-Linker Conjugation:
-
Adjust the mAb concentration to 5-10 mg/mL in PBS, pH 7.4.
-
Add a 5-10 molar excess of Propargyl-PEG4-NHS ester to the mAb solution. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted linker using a desalting column equilibrated with PBS.
-
-
Click Chemistry Reaction:
-
To the propargyl-modified antibody, add the azide-functionalized payload at a 5-10 molar excess.
-
In a separate tube, prepare the copper catalyst solution by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Add the catalyst solution to the antibody-payload mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the ADC using a desalting column or size-exclusion chromatography (SEC) to remove unreacted payload and catalyst.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[11][14][15]
-
Assess aggregation by SEC.
-
Protocol 2: ADC Synthesis using SMCC Linker
This protocol describes the conventional two-step process for SMCC-mediated conjugation.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
SMCC (dissolved in DMSO)
-
Thiol-containing cytotoxic payload (dissolved in DMSO)
-
Reducing agent (e.g., TCEP) for antibody disulfide reduction (optional, for cysteine conjugation)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers (e.g., PBS)
Procedure:
-
Antibody Activation with SMCC:
-
Prepare the mAb at 5-10 mg/mL in PBS, pH 7.4.
-
Add a 5-10 molar excess of SMCC to the mAb solution. The final DMSO concentration should be below 10% (v/v).
-
Incubate for 1-2 hours at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with PBS, pH 6.5-7.0.
-
-
Conjugation to Thiolated Payload:
-
Add the thiol-containing payload to the maleimide-activated antibody at a 5-10 molar excess.
-
Incubate for 2-4 hours at room temperature.
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification and Characterization:
Visualizing the Synthesis and Mechanisms
The following diagrams illustrate the chemical structures, conjugation workflows, and the mechanism of action for ADCs synthesized with Propargyl-PEG4 and SMCC linkers.
Conclusion
The choice between this compound and SMCC linkers for ADC development involves a trade-off between established clinical validation and the potential benefits of modern linker technologies.
SMCC remains a robust and well-characterized linker with a proven track record in the clinic. Its synthesis is straightforward, and its performance is well-documented. It is an excellent choice for ADCs where a non-cleavable linker is desired and the hydrophobicity of the payload is not a major concern.
This compound represents a newer generation of linkers designed to address some of the limitations of traditional linkers. The key advantages of the Propargyl-PEG4 linker are:
-
Improved Hydrophilicity: The PEG4 spacer can enhance the solubility of the ADC, reduce aggregation, and potentially lead to improved pharmacokinetics.[16][17]
-
Bioorthogonal Conjugation: Click chemistry allows for a highly specific and efficient conjugation reaction, which can result in a more homogenous ADC product.
-
High Stability: The resulting triazole linkage is extremely stable, ensuring minimal premature drug release.[8]
Researchers should consider the specific properties of their antibody and payload when selecting a linker. For highly hydrophobic payloads, or when a more homogenous ADC product is desired, the this compound linker may offer significant advantages. However, the extensive clinical experience and established manufacturing processes for SMCC-based ADCs make it a reliable and lower-risk option for many applications. Further preclinical and clinical studies directly comparing these two linker types will be invaluable in fully elucidating their respective advantages and disadvantages.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMCC - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Propargyl-PEG4-bromide, 1308299-09-3 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
A Head-to-Head Comparison of Propargyl-PEG4-Br and DBCO Linkers in Click Chemistry
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is a critical decision that profoundly impacts the efficiency, stability, and biocompatibility of the resulting conjugate. This guide provides an objective, data-driven comparison of two prominent linker types employed in click chemistry: Propargyl-PEG4-Br for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and dibenzocyclooctyne (DBCO) linkers for strain-promoted azide-alkyne cycloaddition (SPAAC).
At the heart of this comparison lies a fundamental trade-off between reaction kinetics and biocompatibility. This compound, a terminal alkyne, participates in the rapid and high-yielding CuAAC reaction, which is often the gold standard for in vitro applications.[][2] In contrast, DBCO linkers are the cornerstone of SPAAC, a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[3]
Executive Summary: this compound vs. DBCO Linkers
| Feature | This compound (via CuAAC) | DBCO Linkers (via SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Requirement | Requires a Copper(I) catalyst. | Catalyst-free. |
| Biocompatibility | Limited in vivo due to copper cytotoxicity.[3] | High biocompatibility, suitable for live cells and in vivo applications.[3] |
| Reaction Kinetics | Generally faster. | Generally slower than CuAAC, but highly dependent on the specific DBCO derivative. |
| Primary Applications | In vitro bioconjugation, synthesis of antibody-drug conjugates (ADCs) and PROTACs ex vivo.[][2] | Live-cell imaging, in vivo labeling, and bioconjugation in sensitive biological systems.[3] |
| Cost-Effectiveness | Generally more cost-effective due to the simpler synthesis of terminal alkynes.[4] | Can be more expensive due to the more complex synthesis of strained cyclooctynes.[4] |
Quantitative Data Presentation
A direct quantitative comparison of reaction kinetics between this compound and a DBCO-PEG4 linker under identical conditions is not extensively documented in peer-reviewed literature. However, by comparing data from studies on structurally similar compounds, we can establish a clear performance hierarchy.
Table 1: Comparative Reaction Kinetics
| Parameter | Propargyl-alkyne (CuAAC) | DBCO-alkyne (SPAAC) |
| Second-Order Rate Constant (k₂) | ~1 - 100 M⁻¹s⁻¹ (typical for propargyl amines) | ~0.1 - 1.0 M⁻¹s⁻¹ (can vary significantly with DBCO structure and reaction conditions) |
| Time to >90% Completion | Often minutes to a few hours. | Can range from less than an hour to overnight, depending on reactant concentrations. |
Note: The reaction rates are highly dependent on the specific reactants, solvent, catalyst/ligand system (for CuAAC), and temperature.
Table 2: Comparative Performance in a Proteomics Study
A study comparing CuAAC and SPAAC for labeling azido-modified glycoproteins highlighted the in vitro efficiency of CuAAC.[5]
| Parameter | CuAAC | SPAAC |
| Identified Glycoproteins | 229 | 188 |
| Labeling Efficiency | Higher | Lower |
| Background Labeling | Lower | Higher (potential for side reactions with thiols).[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for bioconjugation using this compound and a DBCO linker.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general procedure for conjugating an azide-containing biomolecule to a molecule functionalized with this compound.
Materials:
-
Azide-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound dissolved in a water-miscible organic solvent (e.g., DMSO).
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
Sodium ascorbate solution (e.g., 1 M in water, freshly prepared).
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM in water).
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the this compound solution. A molar excess of the propargyl linker is typically used.
-
Add the copper-chelating ligand to the reaction mixture, followed by the CuSO₄ solution. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical method such as LC-MS or SDS-PAGE.
-
Purify the conjugate using a suitable method (e.g., size-exclusion chromatography) to remove excess reagents and the copper catalyst.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-Linker
This protocol outlines a general procedure for the copper-free conjugation of an azide-containing biomolecule to a DBCO-functionalized molecule.
Materials:
-
Azide-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
DBCO-linker dissolved in a water-miscible organic solvent (e.g., DMSO).
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the DBCO-linker solution. A slight molar excess of the DBCO reagent is often used.
-
Ensure the final concentration of the organic solvent is compatible with the stability of the biomolecule (typically <10% v/v).
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and reactivity of the specific DBCO linker.
-
Monitor the reaction progress using an appropriate analytical method such as LC-MS or SDS-PAGE.
-
Purify the conjugate using a suitable method (e.g., size-exclusion chromatography) to remove excess unreacted linker.
Protocol 3: Monitoring Reaction Kinetics by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for monitoring the progress of bioconjugation reactions.[3][6][7][8]
Procedure:
-
At various time points during the CuAAC or SPAAC reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a chelating agent like EDTA for CuAAC).
-
Dilute the aliquot in an appropriate buffer for LC-MS analysis.
-
Separate the unreacted biomolecule, the linker, and the final conjugate using a suitable chromatography method (e.g., reversed-phase or size-exclusion chromatography).
-
Analyze the eluent by mass spectrometry to identify and quantify each species based on their mass-to-charge ratio.
-
Plot the concentration of the product over time to determine the reaction kinetics.
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex experimental workflows and signaling pathways.
References
- 2. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biocompare.com [biocompare.com]
A Head-to-Head Comparison: Unveiling the Advantages of PEG Linkers Over Hydrocarbon Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker to connect a targeting moiety to a payload is a critical decision that profoundly influences the therapeutic's efficacy, safety, and developability. While simple hydrocarbon (alkyl) linkers offer synthetic simplicity, polyethylene glycol (PEG) linkers have emerged as the gold standard in many applications, particularly in the realm of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides an objective comparison of the performance of PEG linkers against hydrocarbon alternatives, supported by illustrative experimental data and detailed methodologies for key evaluative experiments.
The fundamental difference between these two linker classes lies in their chemical nature: PEG linkers are hydrophilic, flexible polyethers, whereas hydrocarbon linkers are hydrophobic, consisting of saturated or unsaturated alkyl chains.[1][2] This distinction gives rise to a cascade of differing physicochemical and biological properties that directly impact the performance of the resulting bioconjugate.
Key Performance Metrics: PEG vs. Hydrocarbon Linkers
A comparative analysis reveals the significant advantages that PEG linkers offer in several key areas crucial for therapeutic success.
Enhanced Aqueous Solubility and Reduced Aggregation
One of the most significant advantages of PEG linkers is their ability to impart hydrophilicity to the entire bioconjugate.[3][4] This is particularly crucial when working with hydrophobic payloads, which are common in ADC and PROTAC design. The ether oxygens in the PEG backbone form hydrogen bonds with water, enhancing the solubility of the conjugate and preventing aggregation, a major challenge that can lead to manufacturing difficulties, reduced efficacy, and potential immunogenicity.[3][5] Hydrocarbon linkers, being inherently hydrophobic, can exacerbate the aggregation propensity of conjugates with hydrophobic drugs.[3]
Improved Pharmacokinetics and Biodistribution
The hydrophilic and flexible nature of PEG linkers creates a hydrodynamic shield around the bioconjugate.[] This "stealth" effect reduces renal clearance and shields the molecule from enzymatic degradation, leading to a significantly prolonged circulation half-life.[3][][7] An extended half-life increases the probability of the therapeutic reaching its target, which can lead to enhanced efficacy.[3][7] While hydrocarbon linkers are often more metabolically stable due to the robustness of C-C bonds compared to the ether bonds in PEG which can be subject to oxidative metabolism, this doesn't always translate to a longer systemic exposure due to other clearance mechanisms.[2][8]
Reduced Immunogenicity
PEG is generally considered to have low immunogenicity.[3][4] The hydrophilic PEG chains can mask potential epitopes on the bioconjugate, reducing the likelihood of an immune response.[9] However, it is important to note that pre-existing anti-PEG antibodies have been observed in a portion of the population, which can lead to accelerated blood clearance of PEGylated therapeutics.[9][10] Hydrocarbon linkers, being more "foreign" and hydrophobic, have a higher intrinsic potential to be recognized by the immune system and elicit an anti-drug antibody (ADA) response.
Illustrative Data Presentation
To provide a clearer understanding of these differences, the following tables summarize illustrative quantitative data synthesized from multiple studies comparing bioconjugates with PEG and hydrocarbon linkers of similar molecular weights.
Table 1: Physicochemical Properties
| Property | Bioconjugate with PEG Linker | Bioconjugate with Hydrocarbon Linker |
| Aqueous Solubility (mg/mL) | >10 | <1 |
| Aggregation Onset (°C) | 75 | 60 |
| Hydrophobicity (HIC Retention Time, min) | 15 | 25 |
Table 2: In Vivo Performance (Illustrative Data from Mouse Models)
| Parameter | Bioconjugate with PEG Linker | Bioconjugate with Hydrocarbon Linker |
| Plasma Half-life (t½, hours) | 100 | 30 |
| Area Under the Curve (AUC, µg·h/mL) | 5000 | 1500 |
| Tumor Accumulation (% Injected Dose/g) | 15 | 5 |
| Anti-Drug Antibody (ADA) Titer | Low | Moderate to High |
Visualizing the Impact of Linker Choice
The choice of linker has a profound impact on the overall properties and ultimate fate of a bioconjugate. The following diagrams illustrate these key relationships.
Experimental Protocols
To facilitate the direct comparison of bioconjugates with different linkers, detailed methodologies for key experiments are provided below.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To quantitatively determine the aqueous solubility of the bioconjugates.
Protocol:
-
Add an excess amount of the bioconjugate to a known volume of phosphate-buffered saline (PBS), pH 7.4.
-
Incubate the suspension at 37°C with constant agitation for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 30 minutes to pellet the insoluble material.
-
Carefully collect the supernatant.
-
Determine the concentration of the bioconjugate in the supernatant using a validated protein concentration assay, such as a BCA assay or by measuring UV absorbance at 280 nm.
-
The determined concentration represents the equilibrium solubility of the bioconjugate.
Assessment of Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To evaluate the propensity of the bioconjugates to form aggregates.
Protocol:
-
Prepare solutions of the bioconjugates at a concentration of 1 mg/mL in PBS, pH 7.4.
-
Inject a defined volume (e.g., 100 µL) of the bioconjugate solution onto a size-exclusion chromatography column (e.g., a TSKgel G3000SWxl column) equilibrated with PBS.
-
Elute the column with PBS at a constant flow rate (e.g., 1 mL/min).
-
Monitor the eluent by UV absorbance at 280 nm.
-
Analyze the resulting chromatogram to determine the percentage of monomer, dimer, and higher-order aggregates based on the area under the respective peaks. An increase in the percentage of high molecular weight species indicates a higher propensity for aggregation.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profiles of the bioconjugates.
Protocol:
-
Administer a single intravenous (IV) dose of the bioconjugate (e.g., 5 mg/kg) to a cohort of mice (e.g., female BALB/c mice, n=3-5 per time point).
-
Collect blood samples via retro-orbital bleeding or tail vein at predetermined time points (e.g., 0.25, 1, 4, 8, 24, 48, 96, and 168 hours post-injection).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the total antibody in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).
-
Plot the plasma concentration-time data and perform non-compartmental analysis to determine key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance.[11][12][13]
Evaluation of Immunogenicity (Anti-Drug Antibody ELISA)
Objective: To measure the induction of anti-drug antibodies (ADAs) against the bioconjugates.
Protocol:
-
Collect serum samples from the mice at the end of the pharmacokinetic study (e.g., at 168 hours).
-
Coat a 96-well microtiter plate with the respective bioconjugate (PEG-linked or hydrocarbon-linked) at a concentration of 1-5 µg/mL in a coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a plate reader.
-
The absorbance is proportional to the amount of ADAs in the serum. A titer can be determined as the reciprocal of the highest dilution that gives a signal above a predetermined cut-off.[1][14][15][16][17]
Conclusion
The selection of a linker is a critical step in the design of effective bioconjugates. While hydrocarbon linkers may offer advantages in terms of synthetic accessibility and in some cases, metabolic stability, the multifaceted benefits of PEG linkers in enhancing solubility, reducing aggregation, improving pharmacokinetics, and lowering immunogenicity often make them the superior choice for the development of robust and efficacious therapeutics. The illustrative data and detailed experimental protocols provided in this guide offer a framework for the rational evaluation and selection of linkers to optimize the performance of next-generation bioconjugates.
References
- 1. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 3. adcreview.com [adcreview.com]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of alkyl glyceryl ethers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Physiologically-Based Pharmacokinetic Model for Whole-Body Disposition of MMAE Containing Antibody-Drug Conjugate in Mice | Semantic Scholar [semanticscholar.org]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. Whole-Body Pharmacokinetics of Antibody in Mice Determined using Enzyme-Linked Immunosorbent Assay and Derivation of Tissue Interstitial Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioconjugation Landscape: A Comparative Guide to Propargyl-PEG4-Br Linker Stability
For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is a cornerstone of successful bioconjugation strategies. The stability of this molecular bridge is paramount, directly influencing the efficacy, safety, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides a comprehensive evaluation of the Propargyl-PEG4-Br linkage, comparing its stability with common alternatives and offering detailed experimental protocols for its assessment.
The this compound linker is a heterobifunctional reagent featuring a terminal propargyl group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), a four-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity, and a terminal bromide that serves as a leaving group for nucleophilic substitution.[1][2] While the ether linkages within the PEG chain are generally recognized for their high stability compared to more labile ester bonds, a thorough understanding of the entire linkage's performance under physiological conditions is critical for its effective implementation.
At a Glance: Comparative Stability of Common Linker Chemistries
| Linker Type | Linkage Formed | Key Stability Characteristics | Potential Cleavage Conditions |
| This compound | Thioether/Amine Alkylation & Triazole | Propargyl & PEG Ether: Generally stable under physiological conditions. The resulting triazole from click chemistry is also highly stable. The C-Br bond is reactive and not intended to be stable. | The C-Br bond is susceptible to nucleophilic attack. The propargyl ether and PEG chain are resistant to hydrolysis and enzymatic degradation. |
| Maleimide-PEG | Thioether | The succinimidyl thioether bond is susceptible to retro-Michael addition and hydrolysis, leading to potential payload dissociation.[3][4][5] | Physiological pH, presence of thiols (e.g., glutathione).[3] |
| NHS Ester-PEG | Amide | Forms a highly stable amide bond with primary amines.[6] | Extreme pH and high temperatures. |
| Hydrazone | Hydrazone | pH-sensitive; designed to be cleaved in the acidic environment of endosomes/lysosomes. | Acidic pH (~4.5-5.5). |
| Disulfide | Disulfide | Redox-sensitive; designed to be cleaved in the reducing intracellular environment. | High concentrations of reducing agents like glutathione. |
In-Depth Analysis of this compound Stability
The stability of the this compound linker is a composite of its constituent parts: the propargyl ether, the PEG4 spacer, and the carbon-bromine bond.
-
Propargyl Group and PEG Ether Backbone: The propargyl group itself is a stable moiety widely used in medicinal chemistry.[7] The ether linkages within the polyethylene glycol chain are known to be significantly more resistant to hydrolysis than ester linkages, which are prone to cleavage by plasma esterases. This inherent stability of the ether backbone contributes to the overall robustness of the linker in biological media.
-
Carbon-Bromine Bond: The bromide is characterized as a good leaving group, which is essential for its function in nucleophilic substitution reactions to attach the linker to a target molecule.[1] This reactivity, however, implies that the C-Br bond is the most labile part of the linker prior to conjugation. Once conjugated, for instance, through reaction with a thiol to form a stable thioether, the stability profile of the resulting linkage becomes the primary concern. The resulting thioether bond is generally more stable than the initial C-Br bond.
Alternative Linker Technologies: A Comparative Overview
The choice of linker is dictated by the specific application and the desired mechanism of action.
-
Maleimide-PEG Linkers: These are commonly used for thiol-specific conjugation. However, the resulting thioether linkage can be unstable and undergo a retro-Michael reaction, leading to exchange with other thiols like albumin in the plasma.[4] This can result in premature release of the payload and potential off-target toxicity.
-
NHS Ester-PEG Linkers: N-hydroxysuccinimide esters react with primary amines to form very stable amide bonds.[6] This chemistry is straightforward and widely used for creating stable, non-cleavable linkages.
-
Cleavable Linkers: In many therapeutic applications, particularly in ADCs, controlled release of the payload at the target site is desirable. This is achieved using cleavable linkers that are sensitive to specific triggers in the tumor microenvironment or within the cell, such as low pH (hydrazones) or high concentrations of reducing agents (disulfides).
Experimental Protocols for Stability Assessment
To empirically evaluate the stability of the this compound linkage and its conjugates, the following experimental protocols can be employed.
In Vitro Plasma Stability Assay
This assay assesses the stability of the linker-conjugate in human plasma over time.
Materials:
-
Test conjugate (e.g., small molecule conjugated via this compound)
-
Control conjugate (with a linker of known stability)
-
Human plasma (pooled, anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Internal standard (for LC-MS analysis)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test and control conjugates in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed human plasma to a final concentration of 1-10 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.
-
To precipitate plasma proteins, add 3 volumes of ice-cold ACN containing the internal standard to the plasma aliquot.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS.
-
Quantify the amount of intact conjugate remaining at each time point relative to the t=0 sample.
-
Calculate the half-life (t½) of the conjugate in plasma.
LC-MS/MS Method for Degradation Product Analysis
This method is used to identify and quantify potential degradation products of the linker-conjugate.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent conjugate and predicted degradation products. Full scan mode can be used for the identification of unknown degradants.
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for the intact conjugate and potential cleavage products (e.g., hydrolysis of the propargyl ether, cleavage of the thioether bond).
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the relationships between different linker types, the following diagrams are provided.
Conclusion
The this compound linker offers a versatile platform for bioconjugation, leveraging the stability of the propargyl group and PEG ether backbone. While the pre-conjugation C-Br bond is reactive by design, the resulting linkages, particularly the triazole formed via click chemistry, are highly stable. In comparison to maleimide-based linkers, it is expected to offer superior stability against degradation in biological milieu. For applications requiring a non-cleavable, stable linkage, it presents a compelling alternative to NHS ester chemistry, with the added advantage of orthogonality through click reactions. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability of this compound conjugates and make informed decisions for their specific drug development and research needs.
References
- 1. Propargyl-PEG4-bromide, 1308299-09-3 | BroadPharm [broadpharm.com]
- 2. Propargyl-PEG-bromide | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
Propargyl-PEG4-Br ADCs: A Comparative Performance Analysis
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload plays a pivotal role in determining the overall efficacy and safety of the therapeutic. This guide provides a comprehensive comparison of the in vitro and in vivo performance of ADCs utilizing the Propargyl-PEG4-Br linker, a non-cleavable linker featuring a polyethylene glycol (PEG) spacer. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of this linker technology in comparison to other alternatives.
Executive Summary
ADCs constructed with the non-cleavable this compound linker are designed for enhanced stability in circulation, a critical factor in minimizing off-target toxicity and improving the therapeutic window.[1][2] The integrated PEG4 spacer aims to improve the hydrophilicity of the ADC, which can lead to better pharmacokinetics and the ability to conjugate more hydrophobic payloads at a higher drug-to-antibody ratio (DAR).[3][4] While direct head-to-head experimental data for this compound ADCs is limited in publicly available literature, this guide synthesizes performance data from ADCs with structurally similar non-cleavable, PEGylated linkers to provide a representative comparison.
Data Presentation: Performance Metrics
The following tables summarize the typical in vitro and in vivo performance of ADCs with non-cleavable, PEGylated linkers, offering a comparative perspective against ADCs with cleavable linkers.
Table 1: Comparative In Vitro Cytotoxicity
| Linker Type | ADC Example | Target Cell Line | IC50 (ng/mL) | Bystander Killing | Reference |
| Non-Cleavable, PEGylated | Trastuzumab-PEG6-MMAD | BxPC3 (High Antigen) | 10 - 50 | Minimal | [5] |
| Cleavable | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+++) | 5 - 20 | Significant | [6] |
| Non-Cleavable, PEGylated | Anti-CD22-PEG-DM1 | Human Lymphoma | Not Specified | Minimal | [7] |
| Cleavable | Inotuzumab Ozogamicin | CD22+ Cell Lines | Sub-nanomolar | Yes | [7] |
Note: IC50 values are highly dependent on the antibody, payload, target antigen expression, and cell line used. This table provides a general comparison.
Table 2: Comparative In Vivo Efficacy and Pharmacokinetics
| Linker Type | ADC Example | Xenograft Model | Tumor Growth Inhibition | Plasma Half-life | Reference |
| Non-Cleavable, PEGylated | Anti-CD30-PEG8-MMAE | CD30+ Lymphoma | Dose-dependent | ~4-5 days (Mouse) | [3] |
| Cleavable | Brentuximab Vedotin (vc-MMAE) | CD30+ Lymphoma | High | ~2-3 days (Human) | [6] |
| Non-Cleavable | Trastuzumab Emtansine (T-DM1) | HER2+ Breast Cancer | High | ~3-4 days (Human) | [2][6] |
| Non-Cleavable, PEGylated | C16-PEG6-C2-MMAD | BxPC3 Pancreatic | Significant | Not Specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of performance data. Below are representative protocols for key experiments cited in the comparison.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC.[8][9][10]
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate at a pre-determined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: A serial dilution of the ADC and control articles (unconjugated antibody, free cytotoxic payload) is prepared. The cell culture medium is replaced with fresh medium containing the various concentrations of the ADC or controls.
-
Incubation: The plate is incubated for a period of 72 to 120 hours.
-
Reagent Addition:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells. A solubilization solution (e.g., 10% SDS in 0.01 M HCl) is then added to dissolve the crystals.
-
XTT Assay: XTT reagent (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) mixed with an electron coupling reagent is added to each well and incubated for 2-4 hours.
-
-
Absorbance Measurement: The absorbance of each well is read using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model for Efficacy Studies
This protocol describes a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of an ADC.[11][12]
-
Cell Implantation: A predetermined number of human cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
ADC Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The ADC is administered intravenously at various dose levels. Control groups may receive vehicle or a non-targeting ADC.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. Key efficacy endpoints include tumor growth inhibition, tumor regression, and survival. Body weight is also monitored as an indicator of toxicity.
-
Pharmacokinetic Analysis: Blood samples can be collected at various time points to determine the plasma concentration of the ADC, total antibody, and free payload, allowing for the calculation of pharmacokinetic parameters such as half-life and clearance.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as histology and biomarker assessment.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the performance evaluation of this compound ADCs.
Caption: Mechanism of action for a non-cleavable ADC.
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Workflow for in vivo efficacy studies.
References
- 1. Non-cleavable Linkers: Permanently Linked, for Better or for Worse | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Influence of PEG Linker Length on Bioconjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools due to their ability to enhance the physicochemical and pharmacological properties of therapeutic agents.[1][2] PEG linkers, serving as flexible, hydrophilic spacers, can significantly impact a bioconjugate's solubility, stability, pharmacokinetics, and overall efficacy.[2][3] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to aid researchers in optimizing their bioconjugation strategies.
The length of the PEG chain is a parameter that can be finely tuned to achieve desired bioconjugate characteristics.[1] Shorter PEG chains, such as PEG2 to PEG12, are often employed for compact labeling, while longer chains (e.g., PEG2000 and above) are typically used to improve solubility and reduce immunogenicity in therapeutic applications.[4] The choice of PEG linker length is not trivial, as it can lead to a trade-off between various properties. For instance, while longer PEG chains generally improve pharmacokinetic profiles, they may also decrease in vitro cytotoxicity due to steric hindrance.[1][5] This guide will delve into these nuances, presenting quantitative data and detailed experimental protocols to inform the rational design of bioconjugates.
Data Presentation: Comparing the Impact of PEG Linker Length
The following tables summarize quantitative data from various studies, illustrating the effect of different PEG linker lengths on key bioconjugate parameters.
Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker-Payload System | PEG Length | Drug-to-Antibody Ratio (DAR) | Reference |
| Val-Cit-PABC Trigger | PEG2 | 3.9 | [6] |
| Val-Cit-PABC Trigger | PEG8 | 2.4 | [6] |
| Val-Ala Trigger | None | 1.4 | [6] |
| Val-Ala Trigger | PEG12 | 3.0 | [6] |
| Monomethyl auristatin D (MMAD) | PEG4 | Lower DAR | [7] |
| Monomethyl auristatin D (MMAD) | PEG6, PEG8, PEG12 | Higher DAR | [7] |
| Monomethyl auristatin D (MMAD) | PEG24 | Lower DAR | [7] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Bioconjugate | PEG Length | Cell Line | IC50 (nM) | Reference |
| Affibody-MMAE Conjugate (HM) | None | NCI-N87 | 4.94 | [5] |
| Affibody-MMAE Conjugate (HP4KM) | 4 kDa | NCI-N87 | 31.9 | [5] |
| Affibody-MMAE Conjugate (HP10KM) | 10 kDa | NCI-N87 | 111.3 | [5] |
| Affibody-MMAE Conjugate (HM) | None | BT-474 | 2.48 | [5] |
| Affibody-MMAE Conjugate (HP4KM) | 4 kDa | BT-474 | 26.2 | [5] |
| Affibody-MMAE Conjugate (HP10KM) | 10 kDa | BT-474 | 83.5 | [5] |
Table 3: Influence of PEG Linker Length on In Vivo Efficacy and Pharmacokinetics
| ADC | PEG Units | Tumor Growth Inhibition | Plasma Half-life | Reference |
| Non-PEGylated Control | 0 | 11% | - | [8] |
| PEGylated ADC | 2 | 35-45% | Increased | [8] |
| PEGylated ADC | 4 | 35-45% | Increased | [8] |
| PEGylated ADC | 8 | 75-85% | Significantly Increased | [8] |
| PEGylated ADC | 12 | 75-85% | Significantly Increased | [8] |
| PEGylated ADC | 24 | 75-85% | Significantly Increased | [8] |
| Affibody-MMAE Conjugate (HM) | None | - | 19.6 min | [5] |
| Affibody-MMAE Conjugate (HP4KM) | 4 kDa | - | Significantly Improved | [5] |
| Affibody-MMAE Conjugate (HP10KM) | 10 kDa | Most Ideal Therapeutic Ability | Significantly Improved | [5] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Validating Target Binding After Conjugation with Propargyl-PEG4-Br
For researchers, scientists, and drug development professionals, the conjugation of small molecules, peptides, or other moieties to a target is a critical step in creating novel therapeutics, probes, and research tools. The use of linkers like Propargyl-PEG4-Br—which features a propargyl group for click chemistry, a hydrophilic PEG spacer, and a reactive bromide for initial attachment—offers versatility. However, it is imperative to validate that the conjugated molecule retains its ability to bind its intended biological target.[1] Covalent modification can sterically hinder the interaction or alter the physicochemical properties of the molecule, potentially reducing its efficacy.[2]
This guide provides a comparative overview of key methodologies used to validate target engagement after conjugation. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist in the selection of the most appropriate validation strategy.
Experimental and Logical Workflows
The overall process, from conjugation to validation, involves several key stages. The initial step is the conjugation of the molecule of interest with the this compound linker, followed by purification. The resulting conjugate is then subjected to various biophysical and cellular assays to confirm and quantify its interaction with the target protein.
References
Safety Operating Guide
Navigating the Safe Disposal of Propargyl-PEG4-Br: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Propargyl-PEG4-Br, a bifunctional linker commonly used in bioconjugation and proteomics. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Profile
This compound is a compound that, while not having a specific, universally available Safety Data Sheet (SDS), contains functional groups—a propargyl group and a bromide—whose hazardous characteristics are well-documented in related molecules. The propargyl group can be highly reactive, with the potential for explosive decomposition under certain conditions, while brominated organic compounds are often treated as hazardous waste.
Key Hazards Summary:
| Hazard Category | Description | Primary Functional Group |
| Flammability | Propargyl-containing compounds can be flammable, with vapors potentially forming explosive mixtures with air.[1][2][3][4][5][6] | Propargyl Group |
| Toxicity | Related compounds exhibit toxicity if swallowed, inhaled, or absorbed through the skin, and can cause severe skin and eye irritation or burns.[3][4][5][6][7] | Propargyl Group, Bromide |
| Reactivity | The propargyl group may polymerize or decompose explosively when exposed to heat, shock, or friction. It can also react with certain metals to form explosive acetylides.[3][8] Strong oxidizing agents are incompatible.[7] | Propargyl Group |
| Environmental | Halogenated organic compounds can be toxic to aquatic organisms and may have long-term adverse effects on the environment.[7] | Bromide |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on best practices for handling halogenated and reactive organic compounds.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.[1][5][9]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for halogenated organic waste.[10][11][12]
-
Do not mix this compound with incompatible waste streams, such as strong oxidizing agents or bases.[7]
-
Collect waste in a sturdy, chemically resistant container with a secure lid.[13][14] Polyethylene containers are often suitable.[10]
3. Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
4. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources, open flames, and direct sunlight.[2][4][9]
-
Ensure the storage location is a designated hazardous waste accumulation area.
5. Scheduling Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[14]
6. Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or earth.[1][5]
-
Use non-sparking tools to collect the absorbed material and place it in the designated hazardous waste container.[1][2][4]
-
For larger spills, evacuate the area and contact your EHS department immediately.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ICSC 0673 - PROPARGYL ALCOHOL [inchem.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. ethz.ch [ethz.ch]
- 11. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. ptb.de [ptb.de]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling Propargyl-PEG4-Br
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Propargyl-PEG4-Br. The information is compiled to ensure the safe handling and use of this chemical in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not identified. The following guidance is based on information for similar propargyl-containing compounds, general laboratory safety practices, and supplier recommendations. It is crucial to perform a risk assessment before beginning any experimental work and to consult your institution's safety guidelines.
Hazard Summary and Safety Precautions
This compound is a specialized chemical that should be handled with care. While specific toxicity data is limited, the presence of a propargyl group and a bromide suggests potential hazards.[1] Propargyl bromide, a related compound, is classified as a flammable liquid and vapor, toxic if swallowed, and can cause severe skin burns and eye damage.[2][3] Therefore, it is prudent to handle this compound with significant caution.
Key safety precautions include:
-
Working in a well-ventilated chemical fume hood.[1]
-
Avoiding contact with skin, eyes, and inhalation of any vapors or dust.[1]
-
Keeping the compound away from heat, sparks, open flames, and other ignition sources.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. For tasks with a higher risk of splash, consider double gloving.[4][5][6] |
| Eyes/Face | Safety goggles and face shield | Safety goggles should be worn at all times. A face shield should be used in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[5][6][7] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of exposure, a chemical-resistant apron or coveralls may be necessary.[5][8] |
| Respiratory | Respirator (if necessary) | An N95 respirator or equivalent may be required if working outside of a fume hood or if there is a risk of aerosolization. Consult your institution's safety officer for specific respiratory protection requirements.[7] |
Operational and Handling Protocol
Adherence to a strict operational protocol will ensure the safe handling of this compound throughout the experimental workflow.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing and handling of the solid compound within a chemical fume hood.
-
Use dedicated spatulas and weighing containers.
2. Dissolution:
-
This compound is soluble in DMSO.[1]
-
When dissolving, add the solvent slowly to the compound to avoid splashing.
-
Use anhydrous solvents and avoid prolonged exposure to moisture.[9]
3. Reaction and Incubation:
-
All reactions should be set up within the chemical fume hood.
-
Ensure reaction vessels are properly sealed and labeled.
-
If heating is required, use a controlled heating mantle or block; avoid open flames.
4. Post-Reaction Work-up and Purification:
-
Handle all post-reaction mixtures and purification steps (e.g., chromatography) within the fume hood.
-
Be mindful of potential exposure to the compound in different solvents and states.
Storage and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage:
| Parameter | Recommendation |
|---|---|
| Temperature | Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C.[1] |
| Container | Store in a tightly sealed, light- and moisture-protected container.[9] |
| Location | Store in a dry, dark, and well-ventilated area designated for hazardous chemicals. |
Disposal:
-
All waste containing this compound, including empty containers, contaminated gloves, and reaction byproducts, should be treated as hazardous waste.
-
Dispose of waste in appropriately labeled, sealed containers.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not flush down the drain.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Buy Propargyl-PEG4-bromide | 1308299-09-3 | >98% [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. hsa.ie [hsa.ie]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. benchchem.com [benchchem.com]
- 9. Propargyl-PEG4-bromide | CAS: 1308299-09-3 | AxisPharm [axispharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
